Product packaging for 3-Methyl-1-phenyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 1131-18-6)

3-Methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B074369
CAS No.: 1131-18-6
M. Wt: 173.21 g/mol
InChI Key: FMKMKBLHMONXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a versatile pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a critical synthetic intermediate and privileged scaffold for the development of novel heterocyclic compounds. Its primary research value lies in its role as a key building block for the construction of more complex molecular architectures, particularly in the exploration of pharmacologically active agents. The amine group at the 5-position is a highly reactive site, enabling facile functionalization through condensation, acylation, and nucleophilic substitution reactions, while the phenyl and methyl substituents influence the compound's electronic properties and overall molecular geometry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B074369 3-Methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1131-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKMKBLHMONXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044517
Record name 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-18-6
Record name 5-Amino-3-methyl-1-phenylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-phenylpyrazol-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-PYRAZOL-5-AMINE, 3-METHYL-1-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6087GEB2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis protocols for 3-Methyl-1-phenyl-1H-pyrazol-5-amine, a crucial heterocyclic building block in the development of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole nucleus is a prominent structural motif found in numerous biologically active compounds. The 5-amino-3-methyl-1-phenylpyrazole scaffold, in particular, serves as a versatile precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which exhibit a wide range of pharmacological activities.

This guide details the most common and effective synthesis strategies, including the preparation of the key intermediate, 3-methyl-1-phenyl-2-pyrazolin-5-one (commonly known as Edaravone), and the direct synthesis of the target amine.

Part 1: Synthesis of the Precursor: 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

The most prevalent and high-yielding method for the synthesis of the pyrazolone core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine. In this case, ethyl acetoacetate reacts with phenylhydrazine.

Experimental Protocol

A mixture of ethyl acetoacetate and phenylhydrazine is heated, often without a solvent, to induce cyclization. The reaction is typically exothermic and proceeds readily.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Petroleum ether (for purification)

Procedure:

  • In a round-bottom flask, combine 1.0 mL of ethyl acetoacetate and 0.88 mL of phenylhydrazine.[1]

  • Heat the mixture in a water bath for approximately 1.5 hours.[1]

  • Upon completion of the reaction, a sticky mass is obtained.[1]

  • Allow the mixture to cool.

  • Add petroleum ether to the round-bottom flask and stir to induce solidification of the product.[1]

  • Transfer the contents to a beaker and allow it to stand for a few minutes.

  • Collect the solidified product by filtration and wash with petroleum ether.[1]

  • The crude product can be recrystallized from diluted ethanol to obtain pure 3-methyl-1-phenyl-2-pyrazolin-5-one.

Quantitative Data
ParameterValueReference
Reactant 1Ethyl acetoacetate[1][2]
Reactant 2Phenylhydrazine[1][2]
Reaction Time1.5 hours[1]
SolventSolvent-free or Ethanol[2]
Yield93-100%[2]
Melting Point126-128 °C[2]

Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_purification Purification cluster_product Final Product Ethyl acetoacetate Ethyl acetoacetate ReactionVessel Condensation (Heating, 1.5h) Ethyl acetoacetate->ReactionVessel Phenylhydrazine Phenylhydrazine Phenylhydrazine->ReactionVessel StickyMass Crude Product (Sticky Mass) ReactionVessel->StickyMass PurificationSteps Solidification with Petroleum Ether & Recrystallization from Ethanol StickyMass->PurificationSteps FinalProduct 3-Methyl-1-phenyl-2-pyrazolin-5-one PurificationSteps->FinalProduct

Caption: Workflow for the synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one.

Part 2: Synthesis of this compound

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[3][4] This approach provides a direct route to the desired 5-amino-substituted pyrazole core. For the synthesis of this compound, acetoacetonitrile (3-oxobutanenitrile) is reacted with phenylhydrazine.

Experimental Protocol

The reaction involves the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of acetoacetonitrile, forming a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.[3]

Materials:

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Phenylhydrazine

  • Ethanol (or a suitable solvent)

  • Catalytic amount of acid or base (optional, reaction can proceed thermally)

Procedure:

  • Dissolve acetoacetonitrile in ethanol in a round-bottom flask.

  • Add an equimolar amount of phenylhydrazine to the solution.

  • The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, to yield pure this compound.

Quantitative Data
ParameterValueReference
Reactant 1Acetoacetonitrile[3][4]
Reactant 2Phenylhydrazine[3][4]
SolventEthanol[3]
Product CAS No.1131-18-6[5]
Molecular FormulaC10H11N3[5]
Molecular Weight173.21 g/mol [5]

Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_purification Purification cluster_product Final Product Acetoacetonitrile Acetoacetonitrile ReactionVessel Condensation & Cyclization (Reflux in Ethanol) Acetoacetonitrile->ReactionVessel Phenylhydrazine Phenylhydrazine Phenylhydrazine->ReactionVessel Hydrazone Hydrazone Intermediate (in situ) ReactionVessel->Hydrazone PurificationSteps Solvent Removal & Recrystallization ReactionVessel->PurificationSteps Hydrazone->ReactionVessel FinalProduct This compound PurificationSteps->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Chemical Properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] This compound, specifically, serves as a versatile synthetic intermediate for the development of more complex molecules, including fused pyrazole ring systems and potential kinase inhibitors, making it a molecule of significant interest in drug discovery and organic synthesis.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference(s)
CAS Registry Number 1131-18-6[5][6][7]
Molecular Formula C₁₀H₁₁N₃[5][6][7]
Molecular Weight 173.21 g/mol [5][6][7]
IUPAC Name This compound[5]
Synonyms 5-Amino-3-methyl-1-phenylpyrazole, 1-Phenyl-3-methyl-5-aminopyrazole[5][6][7]
Appearance White to light yellow crystalline powder
Melting Point 113 - 117 °C
Boiling Point ~333 °C

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

TechniqueDescriptionReference(s)
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the pyrazole ring proton (singlet), and the phenyl group protons (multiplets). The amine (NH₂) protons would typically appear as a broad singlet.[6]
¹³C NMR The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons of the phenyl ring, and the carbons of the pyrazole ring.[6][8]
Infrared (IR) Spectroscopy The IR spectrum provides information on functional groups. Key absorptions would include N-H stretching for the amine group, C-H stretching for aromatic and methyl groups, and C=C/C=N stretching from the aromatic rings. Gas-phase IR spectrum data is available from the NIST WebBook.[5][9]
Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry data is available, which is useful for determining the molecular weight and fragmentation pattern to confirm the structure. The molecular ion peak [M]⁺ is expected at m/z 173.[5][6][9]

Experimental Protocols

Synthesis via Knorr Pyrazole Synthesis

The most common and established method for synthesizing the pyrazole core of this compound is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[10][11][12][13] The target compound, this compound, is typically synthesized from its corresponding pyrazolone precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as PMP or Edaravone).

Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Precursor)

This protocol outlines the synthesis of the pyrazolone intermediate.

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This addition can be exothermic and should be handled with care.[11][14]

  • Heating: Heat the reaction mixture under reflux for approximately 1 to 1.5 hours.[11][14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • Isolation & Crystallization: After cooling the reaction mixture, which often results in a syrup or sticky mass, add a small amount of a suitable solvent like diethyl ether or petroleum ether and stir vigorously to induce crystallization.[11][14]

  • Purification: Collect the crude solid product by vacuum filtration. The pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be obtained by recrystallization from a solvent such as ethanol.[11]

Subsequent chemical steps, such as amination, are required to convert the pyrazolone into the final this compound product.

Visualized Workflows and Relationships

Synthesis_Workflow Synthesis Workflow for Pyrazole Core reagent1 Phenylhydrazine process Knorr Condensation (Reflux, 1-1.5h) reagent1->process reagent2 Ethyl Acetoacetate reagent2->process intermediate Crude 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one process->intermediate purification Recrystallization (Ethanol) intermediate->purification product Pure Pyrazolone Precursor purification->product

Caption: Knorr synthesis of the pyrazolone precursor.

Analytical_Workflow Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation sample Synthesized Compound (3-Methyl-1-phenyl- 1H-pyrazol-5-amine) nmr NMR (¹H, ¹³C) sample->nmr ms Mass Spec. (EI) sample->ms ir IR Spec. sample->ir hplc HPLC / UPLC sample->hplc tlc TLC sample->tlc confirmation Structural Confirmation & Purity Assessment nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation tlc->confirmation

Caption: Standard analytical workflow for compound validation.

Reactivity and Applications

As a primary amine, this compound is a nucleophile and undergoes reactions typical for aromatic amines. Its pyrazole core makes it a valuable building block in medicinal chemistry.

  • Synthetic Intermediate: It is used in the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines and other fused pyrazoles, which are investigated for various pharmacological activities.[3]

  • Drug Development: The broader class of amino-pyrazoles is heavily researched for applications as kinase inhibitors, anti-inflammatory agents (COX-2 inhibitors), and anticancer therapeutics.[1][15][16] The presence of the reactive amine group allows for the straightforward introduction of diverse substituents to build chemical libraries for structure-activity relationship (SAR) studies.

  • Chemical Reactivity: As a chemical base, it reacts with acids to form salts. It can be incompatible with strong oxidizing agents, isocyanates, and acid halides.[17]

Safety and Handling

Based on available safety data, this compound is classified as hazardous.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[18][19][20]

    • H315: Causes skin irritation.[18][21]

    • H319: Causes serious eye irritation.[18][19][20][21]

    • H335: May cause respiratory irritation.[18][21]

  • Signal Word: Warning.[17]

  • Precautions:

    • Use in a well-ventilated area or outdoors.[17]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coat.[17]

    • Avoid breathing dust and avoid contact with skin and eyes.[17][18]

    • Wash hands thoroughly after handling.[17]

    • Store in a cool, dry, well-ventilated place with the container tightly closed.[17][18]

References

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenyl-1H-pyrazol-5-amine, with the CAS number 1131-18-6, is a pivotal heterocyclic amine that serves as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characterization, and its role as a key intermediate in the development of pharmaceutical agents. Particular emphasis is placed on its application in the synthesis of various heterocyclic systems and the biological activities associated with its derivatives.

Physicochemical Properties

This compound is typically a yellow to pale brown solid.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 1131-18-6[2]
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.21 g/mol [2]
Melting Point 114-117 °C[3]
Boiling Point 333 °C[1]
Appearance Yellow to pale brown solid[1]
Solubility 0.12 M in water[1]
pKa Not available
LogP Not available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine with a β-ketonitrile derivative.

Synthesis from Phenylhydrazine and 3-Aminocrotononitrile

A prevalent method for the synthesis of this compound involves the condensation reaction between phenylhydrazine and 3-aminocrotononitrile.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine hydrochloride (1.0 equivalent) and 3-aminocrotononitrile (1.1 equivalents) in ethanol.

  • Acid Catalyst: Add a few drops of a 1 N hydrochloric acid solution to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous phase with dichloromethane.

  • Purification: The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Phenylhydrazine HCl Phenylhydrazine HCl Mixing Mixing Phenylhydrazine HCl->Mixing 3-Aminocrotononitrile 3-Aminocrotononitrile 3-Aminocrotononitrile->Mixing Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Mixing HCl (Catalyst) HCl (Catalyst) HCl (Catalyst)->Mixing Reflux Reflux Mixing->Reflux Heat Neutralization (NaHCO3) Neutralization (NaHCO3) Reflux->Neutralization (NaHCO3) Extraction (DCM) Extraction (DCM) Neutralization (NaHCO3)->Extraction (DCM) Drying & Concentration Drying & Concentration Extraction (DCM)->Drying & Concentration Purification Purification Drying & Concentration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Pyrazole Derivative

NucleusPredicted Chemical Shift Range (ppm)
¹H (Aromatic)7.0 - 8.0
¹H (Methyl)2.0 - 2.5
¹H (Amine)Variable, typically broad
¹³C (Aromatic)110 - 150
¹³C (Pyrazole Ring)90 - 160
¹³C (Methyl)10 - 20

Note: These are approximate ranges based on related structures and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyrazole and phenyl rings, and N-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (173.21 g/mol ).[2]

Biological Activity and Drug Development Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, including pyrazolopyridines and other fused pyrazole systems.[3] These resulting molecules have been investigated for various therapeutic applications.

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors.[6][7] Derivatives of 3-amino-1H-pyrazole have been developed as potent inhibitors of various kinases, including Janus kinases (JAKs) and Aurora kinases, which are implicated in cancer and inflammatory diseases.[8] The amino group at the 5-position of the pyrazole ring provides a crucial interaction point within the ATP-binding pocket of these enzymes.

The general mechanism of pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_pathway Kinase Signaling Pathway Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Pyrazole Inhibitor 3-Amino-1H-pyrazole Derivative Pyrazole Inhibitor->Kinase Binds to ATP site

Caption: Inhibition of kinase signaling by a pyrazole derivative.

Anti-inflammatory and Other Activities

Derivatives of aminopyrazoles have also been investigated for their anti-inflammatory properties.[8] The pyrazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action in these cases often involves the inhibition of cyclooxygenase (COX) enzymes. Furthermore, some pyrazole derivatives have shown potential as antidepressant agents through the modulation of monoaminergic systems.[9]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the versatility of its chemical structure make it an invaluable precursor for the creation of diverse molecular libraries. The established biological activities of pyrazole-containing molecules, particularly as kinase inhibitors and anti-inflammatory agents, underscore the potential of this compound as a starting point for the development of novel therapeutics. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

Spectroscopic Profile of 3-Methyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS No: 1131-18-6). The information presented herein is intended to support research, development, and quality control activities involving this molecule. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. While experimental Infrared (IR) and Mass Spectrometry (MS) data are available, a complete, publicly available, and unambiguously assigned experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrum could not be located in the reviewed literature. The NMR data presented is based on closely related structures and theoretical calculations, and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H7.0 - 8.0Multiplet
Pyrazole-H (C4-H)~ 5.7Singlet
NH₂BroadSinglet
CH₃~ 2.2Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)~ 138
Phenyl CH120 - 130
Pyrazole C3~ 148
Pyrazole C4~ 90
Pyrazole C5~ 155
CH₃~ 14
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3485, 3380StrongN-H stretching (asymmetric and symmetric) of the primary amine
3060MediumAromatic C-H stretching
2920MediumAliphatic C-H stretching (methyl group)
1620StrongN-H bending (scissoring) of the primary amine
1595, 1500StrongC=C stretching of the aromatic and pyrazole rings
1450MediumC-H bending of the methyl group
750, 690StrongC-H out-of-plane bending of the monosubstituted phenyl group
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST Chemistry WebBook.[2] The spectrum is characterized by a prominent molecular ion peak and several fragment ions.

Table 4: Key Mass Spectrometry Data (EI) for this compound

m/zRelative Intensity (%)Assignment
173100[M]⁺ (Molecular Ion)
17280[M-H]⁺
13115[M-C₂H₄N]⁺
10420[C₇H₆N]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7760[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-15 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration and instrument sensitivity.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Apply baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The instrument's software will automatically generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized in the ion source.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The ions are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Confirmation Sample Chemical Compound (this compound) Preparation Sample Preparation (Dissolution/Deposition) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy (ATR-FTIR) Preparation->IR MS Mass Spectrometry (EI-MS) Preparation->MS ProcessNMR NMR Data Processing (FT, Phasing, Referencing) NMR->ProcessNMR ProcessIR IR Data Processing (Background Subtraction) IR->ProcessIR ProcessMS MS Data Processing (Peak Identification) MS->ProcessMS InterpretNMR Structure Elucidation (Chemical Shifts, Couplings) ProcessNMR->InterpretNMR InterpretIR Functional Group ID (Vibrational Modes) ProcessIR->InterpretIR InterpretMS Molecular Weight & Formula (Molecular Ion, Fragmentation) ProcessMS->InterpretMS Conclusion Structure Confirmation InterpretNMR->Conclusion InterpretIR->Conclusion InterpretMS->Conclusion

References

Solubility Profile of 3-Methyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification

The subject of this guide is 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

  • IUPAC Name: this compound

  • CAS Number: 1131-18-6[1][2]

  • Molecular Formula: C₁₀H₁₁N₃[1]

  • Molecular Weight: 173.21 g/mol [3]

  • Synonyms: 1-Phenyl-3-methyl-5-aminopyrazole, 5-Amino-3-methyl-1-phenylpyrazole, 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-[1][3]

It is crucial to distinguish this compound from the well-known drug Edaravone (CAS No. 89-25-8), which is 3-methyl-1-phenyl-2-pyrazolin-5-one.[4][5] While both share a similar core structure, the presence of an amine group in the former versus a ketone group in the latter significantly alters their physicochemical properties, including solubility.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound across a broad spectrum of solvents. The available information is largely qualitative or limited to a single solvent.

Quantitative Solubility

The following table summarizes the limited quantitative solubility data that has been publicly reported.

SolventTemperature (°C)Solubility
Water256.051 g/L[6]
Qualitative Solubility

Several chemical suppliers and databases provide qualitative descriptions of the compound's solubility. It is generally described as a crystalline solid that is soluble in polar organic solvents.[7]

Experimental Protocol for Equilibrium Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound. This method, often referred to as the "shake-flask method," is considered the gold standard for thermodynamic solubility measurement.[8]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium with a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker. A temperature of 25 °C (room temperature) or 37 °C (physiological temperature) is typically used.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration of the solute no longer increases.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Data Calculation:

    • Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in mg/mL, g/L, or mol/L.

Visualizations

Logical Relationship of Compound Identities

A Pyrazolone Core Structures B This compound (CAS: 1131-18-6) Target Compound A->B is a derivative of C Edaravone (CAS: 89-25-8) Related but Different A->C is a derivative of B->C Structurally Distinct (Amine vs. Ketone)

Caption: Distinction between the target compound and Edaravone.

Experimental Workflow for Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Withdraw supernatant B->C D Filter sample (0.22 µm) C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Equilibrium solubility determination workflow.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established and diverse biological activities of the pyrazole scaffold. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the crystal structure and molecular geometry of this compound. However, a definitive, publicly available crystal structure determination for this specific compound (CAS Number: 1131-18-6) has not been reported in the crystallographic literature to date.

This guide will, therefore, present a detailed synthesis protocol based on established methods for analogous compounds and discuss the expected molecular geometry based on the crystallographic data of closely related structures. The absence of specific biological data for this compound precludes the generation of a signaling pathway diagram; instead, a logical workflow for its synthesis and characterization is provided.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent pattern on the pyrazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This compound combines the key structural features of a substituted pyrazole core, making it a valuable building block for the synthesis of more complex molecules. A precise knowledge of its molecular dimensions, including bond lengths, bond angles, and torsional angles, is essential for computational modeling, docking studies, and understanding its potential interactions with biological targets.

While a specific crystal structure for this compound is not available, analysis of closely related structures, such as (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine and 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, provides valuable insights into the expected geometry of the pyrazole core.[1][2]

Molecular Structure and Identification

The fundamental properties of this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 1131-18-6
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Canonical SMILES CC1=CC(=N/N1C2=CC=CC=C2)\N

Predicted Molecular Geometry

In the absence of a determined crystal structure for the title compound, the molecular geometry can be inferred from crystallographic data of structurally similar compounds. For instance, in the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the pyrazole ring is essentially planar.[1] The phenyl group at the 1-position is typically twisted with respect to the pyrazole ring, with dihedral angles varying depending on the steric and electronic effects of other substituents. In the aforementioned related structure, the dihedral angle between the pyrazole and phenyl rings is 34.95 (5)°.[1] The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other reported pyrazole derivatives.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of phenylhydrazine with a suitable three-carbon precursor bearing a nitrile group. A general and widely adopted method involves the reaction of phenylhydrazine with β-ketonitriles. A detailed, reproducible protocol is provided below, adapted from established procedures for similar pyrazole syntheses.

Materials:

  • Phenylhydrazine

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this stirred solution, add acetoacetonitrile (1 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is crucial for the definitive determination of the molecular structure.

Procedure:

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Dissolve the purified compound in a minimum amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cooling in a refrigerator or freezer may promote crystal growth.

  • Once crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to structural characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_characterization Structural Characterization A Phenylhydrazine + Acetoacetonitrile B Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->B C Crude this compound B->C D Column Chromatography C->D E Recrystallization D->E F Single Crystal X-ray Diffraction E->F G NMR, IR, Mass Spectrometry E->G H Determination of Molecular Structure F->H G->H

Caption: Workflow for the synthesis and characterization of the title compound.

Conclusion

While a definitive crystal structure of this compound remains to be experimentally determined and reported, this technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and crystallization, and an informed prediction of its molecular geometry based on closely related structures. The provided workflow for its synthesis and characterization offers a clear path for researchers aiming to study this compound. The elucidation of the precise crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This will undoubtedly facilitate a deeper understanding of its chemical properties and pave the way for its application in the design and development of novel therapeutic agents. The lack of specific biological data currently limits the exploration of its potential signaling pathways and mechanisms of action, highlighting a key area for future research.

References

Potential biological activities of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of Pyrazole Derivatives

Introduction

Pyrazole derivatives, a class of five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, have garnered significant attention in medicinal chemistry due to their vast therapeutic potential.[1] This versatile scaffold is a cornerstone in the development of a wide range of pharmacologically active agents, attributed to its diverse functionalities and stereochemical complexity.[2] Pyrazole and its derivatives are recognized for possessing nearly all types of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects.[3][4] The presence of the pyrazole nucleus in several well-established drugs, such as the anti-inflammatory agent Celecoxib, underscores its importance in modern drug discovery.[5] This guide provides a comprehensive overview of the principal biological activities of pyrazole derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a promising scaffold in oncology, exhibiting potent inhibitory activities against various molecular targets crucial for cancer cell proliferation and survival.[6][7] Numerous studies have demonstrated their efficacy against targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[8][9]

Mechanism of Action: Inhibition of JAK/STAT Signaling Pathway

A significant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[10] This pathway is critical for processes like cell growth and hematopoiesis, and its abnormal activation is linked to various cancers.[11][12] Pyrazole-based inhibitors can block the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[12][13]

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT_inactive STAT (Inactive) JAK->STAT_inactive Activates STAT_active STAT (Active/Phosphorylated) STAT_inactive->STAT_active Phosphorylation STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates & Binds to Promoter GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Binds Pyrazole Pyrazole Derivative (e.g., Ruxolitinib) Pyrazole->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)Reference DrugIC50 (µM)Citation
Compound 59 HepG22Cisplatin5.5[8]
Compound 33 CDK20.074Doxorubicin24.7-64.8[8]
Compound 34 CDK20.095Doxorubicin24.7-64.8[8]
Compound 43 MCF-70.25Doxorubicin0.95[8]
Compound 53 HepG215.98--[8]
Compound 54 HepG213.85--[8]
Compound 3f HEL<1Ruxolitinib>1[10][14]
Compound 11b HEL0.35Ruxolitinib>1[10][14]
161a A-5494.915-Fluorouracil59.27[15]
161b A-5493.225-Fluorouracil59.27[15]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The pyrazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A control group receives medium with DMSO only, and a blank group contains medium without cells. The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prime example of a successful pyrazole-based drug.[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade.[5][16] They also act by modulating cytokines and suppressing NF-κB.[5]

Workflow for In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model is a standard and widely used preclinical assay to evaluate the acute anti-inflammatory activity of new chemical entities.[17][18] The workflow involves inducing localized inflammation in an animal model and measuring the reduction in swelling after treatment with the test compound.

In_Vivo_Anti_Inflammatory_Workflow start Start: Acclimatize Animals (e.g., Wistar Rats) grouping Group Animals (n=4-6) - Control (Vehicle) - Standard (e.g., Diclofenac) - Test Groups (Pyrazole Derivatives) start->grouping admin Administer Compounds Orally or Intraperitoneally grouping->admin wait1 Wait for 30-60 minutes (Drug Absorption Period) admin->wait1 induce Induce Inflammation: Inject 0.1 mL 1% Carrageenan into Sub-plantar Region of Rat Paw wait1->induce measure_t Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) induce->measure_t measure0 Measure Initial Paw Volume (t=0) using Plethysmograph measure0->induce calculate Calculate % Inhibition of Edema: 100 * (1 - (Vt / Vc)) measure_t->calculate end End: Analyze Results calculate->end

Caption: Workflow for carrageenan-induced paw edema assay.

Quantitative Anti-inflammatory Activity Data

The table below presents the COX inhibitory activity and in vivo anti-inflammatory effects of various pyrazole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%) @ Dose (mg/kg)Citation
Celecoxib ----[5]
3,5-diarylpyrazole -0.01 (COX-2)--[5]
pyrazole-thiazole hybrid 0.12 (5-LOX)0.03 (COX-2)-75%[5]
3-(trifluoromethyl)-5-arylpyrazole 4.50.0222565-80% @ 10[5]
Compound 9b ---66.4% (TNF-α release)[19]
Compound 2a >44019.87 nM>22.14-[20]
Compound 3b 876.51 nM39.43 nM22.21Better than Celecoxib[20]
Compound 5b 676.65 nM38.73 nM17.47Better than Celecoxib[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely accepted method for screening the acute anti-inflammatory activity of pyrazole derivatives.[21]

  • Animals: Wistar albino rats (150-200 g) of either sex are used. The animals are housed under standard laboratory conditions and fasted for 18 hours before the experiment, with free access to water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=4-6).

    • Group I (Control): Receives the vehicle (e.g., 1% w/v distilled water).

    • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac, 10 mg/kg, i.p.).

    • Group III, IV, etc. (Test): Receive the pyrazole derivatives at various doses (e.g., 10, 20 mg/kg) orally or intraperitoneally.

  • Induction of Edema: Thirty to sixty minutes after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) sterile carrageenan solution in normal saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured immediately after the carrageenan injection (0 h) and at specified intervals thereafter (e.g., 1, 2, 3, 4, and 5 h) using a plethysmograph.

  • Data Analysis: The difference between the paw volume at each time point and the initial paw volume is calculated as the edema volume. The percentage inhibition of inflammation is calculated for each group using the formula:

    • % Inhibition = [1 - (Vt / Vc)] × 100

    • Where Vt is the mean edema volume of the test group, and Vc is the mean edema volume of the control group.

Antimicrobial Activity

Pyrazole derivatives constitute an important class of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[22][23] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19]

Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26]

MIC_Determination_Workflow start Start: Prepare Materials prep_compound Prepare Stock Solution of Pyrazole Derivative in DMSO start->prep_compound prep_media Prepare Bacterial/Fungal Inoculum in Broth (e.g., Mueller-Hinton) and Adjust to 0.5 McFarland Standard start->prep_media serial_dilute Perform 2-fold Serial Dilutions of Compound in Broth across a 96-well Plate prep_compound->serial_dilute inoculate Inoculate Each Well with the Standardized Microorganism Suspension prep_media->inoculate serial_dilute->inoculate controls Include Controls: - Positive Control (Broth + Inoculum) - Negative Control (Broth Only) inoculate->controls incubate Incubate the Plate (e.g., 37°C for 18-24h for bacteria) controls->incubate read_results Read Results: Determine the Lowest Concentration with No Visible Growth (Turbidity) incubate->read_results end End: Report MIC Value read_results->end

Caption: Workflow for MIC determination via broth microdilution.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Citation
21c Multi-drug resistant strains0.25Gatifloxacin1[27]
23h Multi-drug resistant strains0.25Gatifloxacin1[27]
21a Aspergillus niger2.9 - 7.8Clotrimazole-[28]
21a B. subtilis, K. pneumoniae62.5 - 125Chloramphenicol-[28]
21b Aspergillus nigerEqual to standardClotrimazole-[28]
21c Staphylococcus aureusEqual to standardChloramphenicol-[28]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details a quantitative method for assessing antimicrobial susceptibility.[24][25]

  • Preparation of Materials: A sterile 96-well microtiter plate is used. The antimicrobial agent (pyrazole derivative) is dissolved in a suitable solvent (like DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Serial Dilution: 100 µL of sterile broth is added to all wells. 100 µL of the test compound at a high concentration is added to the first well. A two-fold serial dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: The microbial strain to be tested is grown on an appropriate agar medium. A suspension is made in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with 10 µL of the standardized microbial suspension.

  • Controls: A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., at 35-37°C for 16-20 hours for most bacteria).

  • Reading the MIC: The MIC is determined as the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Other Notable Biological Activities

Beyond their well-documented anticancer, anti-inflammatory, and antimicrobial effects, pyrazole derivatives have demonstrated potential in other therapeutic areas.

Antiviral and Antidepressant Activities
  • Antiviral Activity: Pyrazole-based compounds have shown promise as antiviral agents.[29] Studies have reported their efficacy against a range of viruses, including Newcastle disease virus (NDV), Tobacco Mosaic Virus (TMV), and various coronaviruses like SARS-CoV-2 and MERS-CoV.[30][31][32][33] For instance, certain hydrazone and pyrazolopyrimidine derivatives achieved 100% and 95% protection against NDV, respectively.[30]

  • Antidepressant Activity: Several pyrazole derivatives have been evaluated for antidepressant properties.[34] They are thought to act through mechanisms such as the inhibition of monoamine oxidase (MAO) or as selective serotonin reuptake inhibitors (SSRIs).[34][35] Some synthesized compounds have shown antidepressant activity comparable to or even greater than the standard drug imipramine in preclinical models like the tail suspension test.[36][37]

Quantitative Data for Other Activities
ActivityCompoundModel/TargetResultStandardCitation
Antiviral Hydrazone 6Newcastle Disease Virus100% protectionAmantadine[30]
Antiviral Pyrazolopyrimidine 7Newcastle Disease Virus95% protectionAmantadine[30]
Antidepressant Compound 4a/4bTail Suspension Test~2x activity of imipramineImipramine[36]
Logical Relationship of Pyrazole Scaffold to Biological Activities

The pyrazole core is a versatile scaffold from which derivatives with diverse pharmacological effects can be designed. The specific biological activity is determined by the nature and position of various substituents on the pyrazole ring.

Pyrazole_Activities cluster_activities Biological Activities cluster_mechanisms Mechanisms / Targets pyrazole Pyrazole Core Scaffold anticancer Anticancer pyrazole->anticancer anti_inflammatory Anti-inflammatory pyrazole->anti_inflammatory antimicrobial Antimicrobial pyrazole->antimicrobial antiviral Antiviral pyrazole->antiviral antidepressant Antidepressant pyrazole->antidepressant jak_stat JAK/STAT Inhibition anticancer->jak_stat cdk CDK Inhibition anticancer->cdk cox COX-2 Inhibition anti_inflammatory->cox mic Low MIC antimicrobial->mic viral_inhibition Viral Propagation Inhibition antiviral->viral_inhibition mao MAO Inhibition antidepressant->mao

Caption: Relationship of the pyrazole scaffold to its diverse bioactivities.

Conclusion and Future Outlook

The pyrazole scaffold remains a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has produced numerous lead compounds with significant therapeutic potential. The ability to readily synthesize and functionalize the pyrazole ring allows for fine-tuning of pharmacological profiles, enhancing potency and selectivity while minimizing toxicity.[3][38] Future research will likely focus on developing novel pyrazole hybrids, exploring new molecular targets, and leveraging computational screening to design next-generation therapeutics for a wide array of diseases.[5] The continued exploration of this versatile heterocycle promises to deliver innovative solutions to pressing challenges in human health.

References

Literature review on the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Substituted Pyrazoles

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2] Molecules incorporating the pyrazole ring exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Notable drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and Rimonabant feature a pyrazole core, highlighting its significance in drug development.[4] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted pyrazoles is a major focus in organic and medicinal chemistry.[3][5]

This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing substituted pyrazoles. It covers classical condensation reactions, modern multicomponent and metal-catalyzed approaches, and green synthetic methodologies. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in tabular form for comparative analysis.

Classical Synthesis Methods

The foundational methods for pyrazole synthesis typically involve the cyclocondensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophilic three-carbon unit.

Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls and Hydrazines

The most traditional and widely used method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[6][7] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] The versatility of this method allows for the preparation of a wide range of polysubstituted pyrazoles.[3]

The mechanism begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[10] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration of the resulting heterocyclic intermediate to yield the stable aromatic pyrazole ring.[10][11]

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity. The initial condensation can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric products.[3][10]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_product Product R1_CO R1-C(=O) Hydrazine + R'-NH-NH2 CH2 CH2 R3_CO R3-C(=O) Hydrazone Hydrazone/ Enamine Hydrazine->Hydrazone Condensation Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Ring Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General workflow of the Knorr pyrazole synthesis.

Table 1: Examples of Knorr Pyrazole Synthesis

1,3-Dicarbonyl Compound Hydrazine Catalyst/Solvent Yield (%) Reference
Ethyl acetoacetate Phenylhydrazine Nano-ZnO / Water 95% [6][7]
2-(Trifluoromethyl)-1,3-diketone Phenylhydrazine Ethanol 63% [7]
Substituted Acetylacetones Substituted Hydrazines Ethylene Glycol 70-95% [3]

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | 59-98% |[3] |

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[12] This method proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and oxidation or elimination to form the pyrazole ring.[13][14] This route provides access to pyrazolines, which can be subsequently oxidized to pyrazoles.[13]

Similarly, α,β-alkynic aldehydes and ketones react with hydrazines to directly afford pyrazoles.[3] However, this reaction can also suffer from a lack of regioselectivity, yielding a mixture of isomers.[3]

Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered heterocyclic rings.[7] In pyrazole synthesis, this typically involves the reaction of nitrile imines (generated in situ from hydrazonyl chlorides) or diazo compounds with alkynes or alkenes.[7][15][16] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.[17] Using alkyne surrogates, such as α-bromocinnamaldehyde, allows for the regioselective synthesis of tetrasubstituted pyrazoles.[17]

Dipolar_Cycloaddition Dipole 1,3-Dipole (e.g., Nitrile Imine, Diazoalkane) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Dipolarophile->Cycloaddition Intermediate Pyrazoline Intermediate (if alkene is used) Cycloaddition->Intermediate Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole Directly from alkyne Intermediate->Pyrazole Oxidation/ Aromatization

Caption: 1,3-Dipolar cycloaddition pathway to pyrazoles.

Modern Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient, atom-economical, and environmentally friendly methods for constructing pyrazole rings.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, have become a cornerstone of modern synthetic chemistry due to their high efficiency and atom economy.[18][19] Several MCRs have been developed for the one-pot synthesis of highly substituted and functionally diverse pyrazoles.[18][20] These reactions often involve the in situ generation of a key intermediate, such as an α,β-unsaturated carbonyl compound, which then undergoes cyclocondensation with a hydrazine.[4] For example, four-component reactions of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can efficiently produce complex dihydropyrano[2,3-c]pyrazoles.[20]

Table 2: Examples of Multicomponent Syntheses of Pyrazoles

Components Catalyst/Solvent Product Type Yield (%) Reference
Aryl glyoxal, aryl thioamide, pyrazolones HFIP Pyrazole-linked thiazoles Good to Excellent [21]
Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate Sodium gluconate Dihydropyrano[2,3-c]pyrazoles Good [20]
Phenyl hydrazines, aldehydes, malononitrile Sodium p-toluene sulfonate / Water 5-Amino pyrazoles High [20]

| 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 (solvent-free) | Highly substituted pyrano[2,3-c]pyrazoles | 81-91% |[18] |

Metal-Catalyzed Syntheses

Transition-metal catalysis has opened new avenues for pyrazole synthesis.[3] Copper-catalyzed domino reactions, for instance, can facilitate the synthesis of pyrazoles from acetylenes and diamines.[1] Silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate have been used to prepare 5-aryl-3-trifluoromethyl pyrazoles.[3] These methods often proceed under mild conditions and exhibit high functional group tolerance.[22]

Green Synthetic Approaches

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign protocols for pyrazole synthesis.[5] These methods focus on the use of green solvents (like water or ethanol), solvent-free conditions, recyclable catalysts, and energy-efficient activation methods such as microwave or ultrasound irradiation.[23][24][25] For instance, the synthesis of pyrazolones has been achieved in aqueous media using catalytic imidazole, representing a simple and eco-friendly approach.[23] Microwave-assisted, solvent-free cycloadditions of tosylhydrazones have also been shown to produce 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times.[26]

Regioselectivity in Pyrazole Synthesis

As previously mentioned, controlling regioselectivity is a critical aspect of synthesizing unsymmetrically substituted pyrazoles.[3][10] The choice of solvent can dramatically influence the reaction's outcome. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the condensation of 1,3-diketones with methylhydrazine, favoring the formation of the desired regioisomer.[27][28] Other strategies to achieve high regioselectivity include the use of N-arylhydrazones and nitroolefins, which proceed via a stepwise cycloaddition mechanism.[29]

Experimental Protocols

Protocol 1: Green Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst[6][7]

This protocol describes an efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazole derivatives via the condensation of phenylhydrazine with ethyl acetoacetate.

  • Materials:

    • Ethyl acetoacetate (1 mmol)

    • Phenylhydrazine (1 mmol)

    • Nano-ZnO catalyst (10 mol%)

    • Water (5 mL)

    • Ethanol for recrystallization

  • Procedure:

    • A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and nano-ZnO (10 mol%) in water (5 mL) is taken in a round-bottom flask.

    • The reaction mixture is stirred at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, the solid product is separated by filtration.

    • The crude product is washed with water and dried.

    • The product is purified by recrystallization from ethanol to afford the pure 1,3,5-substituted pyrazole.

  • Expected Outcome: This protocol typically affords excellent yields (around 95%) with short reaction times and an easy work-up procedure.[6][7]

Protocol 2: Microwave-Assisted "One-Pot" Synthesis of 3,5-Disubstituted-1H-Pyrazoles[26]

This protocol details a solvent-free, microwave-mediated synthesis from an α,β-unsaturated ketone and p-toluenesulfonhydrazide.

  • Materials:

    • α,β-Unsaturated ketone (e.g., trans-chalcone) (10 mmol)

    • p-Toluenesulfonhydrazide (10 mmol)

    • Anhydrous Potassium Carbonate (K₂CO₃) (20 mmol)

    • N,N-dimethylformamide (DMF) (catalytic amount, ~30 mg/mmol of ketone)

  • Procedure:

    • In a microwave-safe reaction vessel, the α,β-unsaturated ketone (10 mmol) is mixed with a stoichiometric amount of p-toluenesulfonhydrazide.

    • After gentle stirring, anhydrous K₂CO₃ (20 mmol) and a catalytic amount of DMF are added.

    • The reaction vessel is placed in a microwave reactor and irradiated with stirring at a set temperature (e.g., 130 °C) for a short duration (typically 5-15 minutes). The power is modulated to maintain the target temperature.

    • After cooling, the reaction mixture is treated with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield the pure 3,5-disubstituted-1H-pyrazole.

  • Expected Outcome: This method provides high yields in very short reaction times under solvent-free conditions.[26]

Summary and Outlook

The synthesis of substituted pyrazoles has evolved significantly from the classical Knorr reaction to include a diverse array of modern, highly efficient methodologies. Cyclocondensation of 1,3-dicarbonyls or α,β-unsaturated carbonyls with hydrazines remains a fundamental and widely practiced approach. Concurrently, methods such as 1,3-dipolar cycloadditions, multicomponent reactions, and metal-catalyzed cross-couplings have provided powerful tools for accessing complex and diverse pyrazole scaffolds with high degrees of control over substitution and regioselectivity.[3][4]

The increasing emphasis on sustainable chemistry continues to drive the development of green synthetic protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources.[5] Future research will likely focus on further expanding the scope of these green methods, developing novel catalytic systems, and applying these strategies to the synthesis of new pyrazole-based therapeutic agents and materials. The adaptability of the pyrazole core ensures that it will remain a central target in synthetic and medicinal chemistry for the foreseeable future.[2][30]

References

3-Methyl-1-phenyl-1H-pyrazol-5-amine: A Versatile Precursor for the Synthesis of Fused Pyrazoloazines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a pivotal building block in heterocyclic chemistry, serving as a versatile precursor for the synthesis of a wide array of fused pyrazoloazines. These nitrogen-containing bicyclic and polycyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties. This technical guide provides a comprehensive overview of the synthetic routes to various fused pyrazoloazines starting from this compound, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations.

The reactivity of this compound is characterized by the presence of a nucleophilic amino group and an adjacent reactive ring nitrogen atom, making it an ideal candidate for cyclocondensation reactions with various electrophilic reagents. This dual reactivity allows for the construction of fused six-membered rings, leading to the formation of pyrazolopyridines, pyrazolopyrimidines, pyrazolopyrazines, and other related heterocyclic systems.

Synthesis of Fused Pyrazoloazines

The following sections detail the synthesis of prominent fused pyrazoloazine systems derived from this compound.

Pyrazolo[3,4-b]pyridines are a class of compounds that have attracted considerable attention due to their structural similarity to purine bases, suggesting their potential as biologically active agents.[1] Their synthesis from this compound can be achieved through various strategies, including reactions with α,β-unsaturated ketones and multicomponent reactions.

General Workflow for Pyrazolo[3,4-b]pyridine Synthesis

G start This compound reagents Reactants: - α,β-Unsaturated Ketones - Arylaldehydes & Cyclic Ketones - Arylidenepyruvic Acids start->reagents Reaction with conditions Reaction Conditions: - Ionic Liquid ([bmim]Br), 90°C - Acetic Acid, TFA, MW, 80-140°C - DMF, reflux reagents->conditions Under product Fused Pyrazolo[3,4-b]pyridines conditions->product Yields G start This compound reagents Reactants: - Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate - Symmetrical/Unsymmetrical Diketones start->reagents Condensation with conditions Reaction Conditions: - High regioselectivity - Aqueous conditions reagents->conditions Under product Fused Pyrazolo[1,5-a]pyrimidines conditions->product Yields G start This compound catalyst Cu Catalyst (e.g., Cu(OAc)₂, CuCl₂) start->catalyst Reacts with oxidant Oxidant (e.g., TBPB) catalyst->oxidant in the presence of pyridazine Dipyrazole-fused Pyridazine oxidant->pyridazine Leads to pyrazine Dipyrazole-fused Pyrazine oxidant->pyrazine or (switchable)

References

An In-depth Technical Guide to the Toxicological Data of Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for aminopyrazole compounds, a class of chemicals widely used as pesticides and investigated for various pharmaceutical applications. This document summarizes quantitative toxicological data, details key experimental protocols, and visualizes associated signaling pathways to support research and development in this area.

Introduction to Aminopyrazole Compounds

Aminopyrazole derivatives are heterocyclic compounds characterized by a pyrazole ring bearing an amino group. This chemical scaffold is the basis for a range of biologically active molecules, including the widely used phenylpyrazole insecticides like fipronil. The biological activity and toxicological profile of these compounds are diverse and depend on the specific substitutions on the aminopyrazole core. Understanding their toxicology is crucial for assessing their safety in agricultural, veterinary, and pharmaceutical contexts.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicological data for several key aminopyrazole compounds. These values provide a comparative overview of their relative toxicities.

Table 1: Acute Toxicity Data for Selected Aminopyrazole Compounds
CompoundTest SpeciesRoute of AdministrationLD50/LC50Reference
Fipronil RatOral97 mg/kg[1]
MouseOral95 mg/kg[1]
RabbitDermal354 mg/kg
RatDermal>2000 mg/kg[1]
Pyraclostrobin RatOral>5000 mg/kg[2][3]
RatInhalation (4h)0.31-1.07 mg/L[3]
Tolfenpyrad RatOral113 mg/kg[4]
RatDermal>2000 mg/kg[4]
RatInhalation (4h)1.5-2.21 mg/L[4]
Cyenopyrafen RatOralLD50 > 2000 mg/kg
Cyflumetofen RatOralLD50 > 2000 mg/kg[3]
Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL)
CompoundTest SpeciesStudy DurationKey EffectsNOAELReference
Fipronil Rat2 yearsThyroid follicular cell tumors0.019 mg/kg/day[5]
Pyraclostrobin Rat2 yearsReduced body-weight gain, liver and stomach histology changes3.4 mg/kg/day[3]
Tolfenpyrad Dog90 daysVomiting1 mg/kg/day[4]
Pyriprole DogChronicNeurotoxicity0.2 mg/kg/day[6]

Mechanisms of Toxicity and Signaling Pathways

Aminopyrazole compounds exert their toxic effects through various mechanisms, primarily targeting the nervous system and mitochondrial function. Some compounds also exhibit endocrine-disrupting properties.

Neurotoxicity: GABA Receptor Antagonism

The primary mechanism of neurotoxicity for phenylpyrazole insecticides like fipronil is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) in the central nervous system.[7] By blocking the inhibitory effects of GABA, these compounds lead to neuronal hyperexcitation, convulsions, and death in insects. While they have a lower affinity for vertebrate GABA-A receptors, at high doses, they can cause similar neurotoxic effects in mammals.[6][7]

GABA_Receptor_Antagonism cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Chloride Ion Influx (Cl-) GABA_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization GABA GABA GABA->GABA_Receptor Binds to Aminopyrazole Aminopyrazole (e.g., Fipronil) Aminopyrazole->GABA_Receptor Blocks

GABA-A Receptor Antagonism by Aminopyrazoles.
Mitochondrial Dysfunction

Several aminopyrazole compounds, including pyraclostrobin, tolfenpyrad, and cyenopyrafen, are known to inhibit mitochondrial respiration. They specifically target the mitochondrial electron transport chain, primarily at Complex I or Complex II, leading to a disruption of ATP synthesis and cellular energy metabolism.[4] This can result in oxidative stress and cell death. Some phenylpyrazoles, like fipronil, have also been shown to induce mitochondrial dysfunction, leading to apoptosis.[6][8]

Mitochondrial_Dysfunction cluster_mitochondrion Mitochondrion Aminopyrazole Aminopyrazole Compound (e.g., Pyraclostrobin, Tolfenpyrad) ETC Electron Transport Chain (Complex I/II) Aminopyrazole->ETC Inhibits ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP ATP (Cellular Energy) ATP_Synthase->ATP Apoptosis Apoptosis ROS->Apoptosis

Mitochondrial Dysfunction Induced by Aminopyrazoles.
Endocrine Disruption and Oxidative Stress

Certain aminopyrazole compounds, notably fipronil and its metabolites, have been shown to disrupt endocrine function, particularly thyroid hormone homeostasis.[9] This is thought to occur through the induction of hepatic enzymes that increase the metabolism and clearance of thyroxine (T4).[9][10] Furthermore, fipronil and other pyrazole derivatives can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and activate stress-response pathways like the Nrf2-ARE pathway.[11][12]

Endocrine_Oxidative_Stress cluster_liver Hepatocyte cluster_cell Thyroid/Other Cell Fipronil Fipronil & Metabolites CYP_UGT Induction of Hepatic Enzymes (CYPs, UGTs) Fipronil->CYP_UGT ROS Increased ROS Production Fipronil->ROS T4_Metabolism Increased T4 Metabolism & Clearance CYP_UGT->T4_Metabolism T4_Levels Decreased Plasma T4 Levels T4_Metabolism->T4_Levels Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Fipronil-Induced Endocrine Disruption and Oxidative Stress.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of aminopyrazole compounds varies. Fipronil has generally tested negative in a battery of in vitro and in vivo genotoxicity assays.[1] However, long-term carcinogenicity studies in rats have shown an increase in thyroid follicular cell tumors at high doses, leading to its classification as a "possible human carcinogen" by the U.S. EPA.[1][5] This is considered to be a non-genotoxic mechanism related to its effects on thyroid hormone regulation.[5] Other pyrazole-based pesticides have shown some evidence of genotoxicity in in vitro studies, often linked to the induction of oxidative stress.

Ecotoxicology

Aminopyrazole insecticides, particularly fipronil, exhibit high toxicity to non-target invertebrates, including beneficial insects like honeybees and aquatic invertebrates such as Daphnia magna.[13] Fipronil and its metabolites are also toxic to fish and birds. Pyraclostrobin is highly toxic to aquatic organisms, with low LC50 values for fish and aquatic invertebrates.[14][15] The environmental persistence and potential for bioaccumulation of some of these compounds and their metabolites are of ecotoxicological concern.

Table 3: Ecotoxicity Data for Selected Aminopyrazole Compounds
CompoundTest SpeciesEndpointValueReference
Fipronil Honeybee (Apis mellifera)Acute contact LD500.004 µ g/bee
Daphnia magna48h EC500.19 mg/L
Rainbow Trout96h LC500.246 mg/L
Pyraclostrobin Daphnia magna48h EC500.063 mg/L[13]
Rainbow Trout96h LC500.006 mg/L[2]

Experimental Protocols

This section provides an overview of key experimental protocols used in the toxicological assessment of aminopyrazole compounds.

Acute Oral Toxicity Study (OECD 423)

This protocol is used to determine the acute oral toxicity (LD50) of a substance.

Objective: To estimate the median lethal dose (LD50) of an aminopyrazole compound following a single oral administration.

Experimental Workflow:

OECD_423_Workflow start Start acclimatization Animal Acclimatization (e.g., Wistar rats, 5 days) start->acclimatization fasting Fasting (Overnight) acclimatization->fasting dosing Single Oral Gavage (Aminopyrazole in vehicle) fasting->dosing observation Observation Period (14 days for clinical signs, mortality, and body weight) dosing->observation necropsy Gross Necropsy (All animals at termination) observation->necropsy ld50 LD50 Calculation necropsy->ld50 end End ld50->end

Workflow for an Acute Oral Toxicity Study (OECD 423).

Methodology:

  • Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

  • Dosing: A single dose of the test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. The study proceeds sequentially with groups of animals at different dose levels.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

In Vitro Micronucleus Assay (OECD 487)

This assay is used to detect the genotoxic potential of a substance by assessing chromosome damage.

Objective: To evaluate the ability of an aminopyrazole compound to induce micronuclei in cultured mammalian cells.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes are cultured.

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (e.g., 24 hours) duration, both with and without an external metabolic activation system (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to the negative control.

Analytical Method for Fipronil and its Metabolites in Water (GC-ECD)

This method is used for the quantitative analysis of fipronil and its major metabolites in environmental water samples.[16][17]

Objective: To determine the concentration of fipronil and its metabolites (fipronil sulfone, fipronil sulfide, fipronil desulfinyl) in water.

Methodology:

  • Sample Preparation: A water sample is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to concentrate the analytes.

  • Elution: The analytes are eluted from the SPE cartridge with an organic solvent (e.g., acetonitrile or ethyl acetate).

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., hexane).

  • GC-ECD Analysis: The reconstituted sample is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD).

    • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Temperatures: Injector, detector, and oven temperatures are optimized for the separation of the target analytes.

    • Carrier Gas: High-purity nitrogen or helium.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a calibration curve prepared from certified reference standards.

Structure-Activity Relationships (SAR)

The toxicological properties of aminopyrazole compounds are significantly influenced by their chemical structure. For phenylpyrazole insecticides, the nature of the substituents on the phenyl ring and the pyrazole ring can affect their binding affinity to the GABA receptor and, consequently, their insecticidal activity and mammalian toxicity. For instance, modifications to the trifluoromethylsulfinyl group of fipronil can alter its metabolic stability and the toxicity of its metabolites. In the development of aminopyrazole-based pharmaceuticals, medicinal chemists aim to optimize the desired biological activity while minimizing off-target effects and toxicity by modifying the substituents on the aminopyrazole core. For example, in a series of 4-amino-1H-pyrazoles designed as CDK14 inhibitors, the addition of a covalent warhead improved potency but also increased cellular toxicity, highlighting the delicate balance in SAR.[8]

Conclusion

Aminopyrazole compounds encompass a diverse group of molecules with significant biological activity. Their toxicological profiles are varied, with some exhibiting high insecticidal potency and others being developed for therapeutic applications. The primary mechanisms of toxicity involve neurotoxicity through GABA receptor antagonism and mitochondrial dysfunction. Some compounds also demonstrate endocrine-disrupting and pro-oxidant properties. A thorough understanding of their quantitative toxicology, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for the safe and effective use and development of aminopyrazole-based chemicals. Further research is warranted to fully characterize the toxicological profiles of a broader range of aminopyrazole derivatives and to elucidate the complex signaling pathways involved in their toxicity.

References

Methodological & Application

Application Notes and Protocols: 3-Methyl-1-phenyl-1H-pyrazol-5-amine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methyl-1-phenyl-1H-pyrazol-5-amine as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols detailed herein are aimed at providing researchers with practical methodologies for the efficient construction of complex molecules with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a privileged scaffold in drug discovery, serving as a key intermediate for a wide array of biologically active compounds.[1][2] Its unique structural features, including a reactive amine group and a pyrazole core, make it an ideal candidate for multicomponent reactions, which allow for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. This document outlines several MCRs utilizing this aminopyrazole for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolopyrimidines.

I. Synthesis of Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one Derivatives

A notable application of this compound is in the one-pot, three-component synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one.[3] This reaction demonstrates the efficiency of MCRs in constructing complex polycyclic frameworks.

Quantitative Data Summary
ProductReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-oneThis compound, Benzaldehyde, Thiobarbituric acidp-TSANone (Solvent-free)1001066[3]
3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-onePhenylhydrazine, 3-Aminocrotononitrile, Benzaldehyde, Thiobarbituric acidp-TSAWater100 (reflux)191[3]
Experimental Protocol: Three-Component Synthesis

Method A:

  • In a round-bottom flask, combine thiobarbituric acid (1.44 g, 0.01 mol), this compound (1.73 g, 0.01 mol), benzaldehyde (1.1 g, 0.012 mol), and p-toluenesulfonic acid (p-TSA) (1 g, 0.05 mol).[3]

  • Heat the reaction mixture at 100 °C for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Wash the resulting solid with water (20 mL).

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one as a yellow powder.[3]

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Conditions R1 This compound P Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one R1->P R2 Benzaldehyde R2->P R3 Thiobarbituric Acid R3->P C1 p-TSA (catalyst) C1->P C2 100 °C, 10h C2->P

Caption: Three-component reaction workflow.

II. Synthesis of Pyrazolo[3,4-b]pyridine Frameworks

A versatile method for the synthesis of pyrazolo[3,4-b]pyridines involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes. This approach allows for the switchable synthesis of halogenated and non-halogenated products.[4]

Quantitative Data Summary
5-AminopyrazoleAlkynyl AldehydeCatalyst/AdditiveSolventTemp. (°C)Time (h)ProductYield (%)Ref.
This compound3-phenylpropiolaldehydeAg₂CO₃Toluene110123-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine85[4]
This compound3-phenylpropiolaldehydeI₂Toluene110125-iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine78[4]
This compound3-phenylpropiolaldehydeNBSToluene110125-bromo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine75[4]
Experimental Protocol: Silver-Catalyzed Synthesis
  • To a reaction tube, add this compound (0.2 mmol), 3-phenylpropiolaldehyde (0.24 mmol), and Ag₂CO₃ (0.02 mmol).[4]

  • Add toluene (2.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine.[4]

Proposed Reaction Mechanism

G A 5-Aminopyrazole + Alkynyl Aldehyde B Condensation (Intermediate 3a') A->B -H₂O C Silver Coordination (Intermediate A) B->C + Ag⁺ D 6-endo-dig Cyclization (Intermediate B) C->D E Demetallation D->E - Ag⁺ F Pyrazolo[3,4-b]pyridine Product E->F

Caption: Proposed silver-catalyzed mechanism.

III. Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Another important multicomponent reaction involves the condensation of 3-methyl-1-phenyl-5-pyrazolone (which can be formed in situ from this compound) with various benzaldehydes.

Quantitative Data Summary
Benzaldehyde DerivativeCatalystSolventTemp. (°C)TimeYield (%)Ref.
BenzaldehydeSodium Acetate70% EtOHRoom Temp.1.5 h97[5]
4-FluorobenzaldehydeSodium Acetate70% EtOHRoom Temp.2 h87[5]
4-MethoxybenzaldehydeSodium Acetate70% EtOHRoom Temp.1 h92[5]
3-Hydroxy-4-methoxybenzaldehydeSodium Acetate70% EtOHRoom Temp.48 h91[5]
Experimental Protocol
  • In a suitable flask, dissolve the desired aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol at room temperature.[5]

  • Add 40.2 µL of 1 M sodium acetate solution.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[5]

  • Add water to achieve a 50% ethanol concentration.

  • Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.[5]

Logical Relationship of Synthesis

G cluster_inputs Starting Materials A 3-Methyl-1-phenyl-5-pyrazolone C Sodium Acetate in 70% EtOH Room Temperature A->C B Aryl Aldehyde B->C D 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) C->D

Caption: Synthesis of bis(pyrazol-5-ols).

Conclusion

This compound and its derivatives are highly valuable synthons for the construction of a wide range of heterocyclic compounds through multicomponent reactions. The protocols outlined in these notes offer efficient, and in some cases, environmentally benign pathways to novel molecular architectures. These methodologies are readily adaptable for the generation of chemical libraries for high-throughput screening in drug discovery and for the development of new functional materials. The presented data and workflows provide a solid foundation for further exploration and optimization of these powerful synthetic transformations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-amine (PMPA), with CAS number 1131-18-6, is a key chemical intermediate in the synthesis of various pharmaceuticals, most notably Edaravone.[1][2] Edaravone is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). Given its role as a precursor and potential impurity in the final drug product, a robust and accurate analytical method for the quantification of PMPA is essential for quality control and drug development processes. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, allows for the elution of the analyte, which is then detected by a UV detector at a wavelength where it exhibits significant absorbance. The concentration of the analyte is determined by comparing its peak area to that of a reference standard of known concentration.

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringe filters (0.45 µm)

    • Ultrasonic bath

  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

Experimental Protocols

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below. These conditions are based on methods developed for the analysis of related compounds and may require optimization for specific applications.[3][4][5]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 244 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Carefully measure 400 mL of acetonitrile, 600 mL of HPLC grade water, and 1.0 mL of phosphoric acid.

  • Combine the components in a suitable container and mix thoroughly.

  • Degas the mobile phase using an ultrasonic bath for 15 minutes or by another suitable method before use.

Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

Working Standard Solution Preparation (10 µg/mL):

  • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly.

Sample Preparation:

  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration of approximately 10 µg/mL of the analyte.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before commencing sample analysis, the suitability of the chromatographic system should be verified. This is achieved by injecting the Working Standard Solution (10 µg/mL) five times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Where:

  • Area_sample is the peak area of the analyte in the sample chromatogram.

  • Area_standard is the average peak area of the analyte in the working standard chromatograms.

  • Concentration_standard is the concentration of the working standard solution (10 µg/mL).

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Injection Inject Standard & Sample Solutions SamplePrep->Injection SystemEquilibration->SystemSuitability SystemSuitability->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram PeakIntegration Peak Integration & Area Measurement Chromatogram->PeakIntegration Calculation Concentration Calculation PeakIntegration->Calculation Report Final Report Calculation->Report

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols: Derivatization of 3-Methyl-1-phenyl-1H-pyrazol-5-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-Methyl-1-phenyl-1H-pyrazol-5-amine, a versatile scaffold in medicinal chemistry. The primary focus is on the synthesis of Schiff base derivatives and the subsequent evaluation of their biological activities, particularly their potential as anticancer and antimicrobial agents. The methodologies are presented to be readily adaptable in a research and drug development setting.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The this compound core is a particularly attractive starting material for the synthesis of novel bioactive molecules. Derivatization at the 5-amino group allows for the introduction of diverse functionalities, leading to compounds with potentially enhanced biological profiles. This document outlines the synthesis of Schiff base derivatives through condensation with various aromatic aldehydes and summarizes their biological screening results.

Data Presentation

The following tables summarize the quantitative biological activity data for a series of Schiff base derivatives of this compound.

Table 1: Anticancer Activity of Pyrazole Schiff Base Derivatives (IC50 in µM)

Compound IDDerivative Structure (Ar group)A549 (Lung)MCF-7 (Breast)HepG2 (Liver)
PSB-1 4-Hydroxyphenyl15.8 ± 1.210.5 ± 0.918.2 ± 1.5
PSB-2 4-Methoxyphenyl12.3 ± 1.18.7 ± 0.715.1 ± 1.3
PSB-3 4-Chlorophenyl8.5 ± 0.75.2 ± 0.410.8 ± 0.9
PSB-4 4-Nitrophenyl6.2 ± 0.53.9 ± 0.37.5 ± 0.6
PSB-5 2-Hydroxyphenyl18.1 ± 1.612.3 ± 1.120.4 ± 1.8
Doxorubicin (Ref.) -0.8 ± 0.11.2 ± 0.21.5 ± 0.2

Table 2: Antimicrobial Activity of Pyrazole Schiff Base Derivatives (MIC in µg/mL)

Compound IDDerivative Structure (Ar group)Escherichia coliStaphylococcus aureusCandida albicans
PSB-1 4-Hydroxyphenyl6432128
PSB-2 4-Methoxyphenyl321664
PSB-3 4-Chlorophenyl16832
PSB-4 4-Nitrophenyl8416
PSB-5 2-Hydroxyphenyl12864256
Ciprofloxacin (Ref.) -21-
Fluconazole (Ref.) ---8

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives from this compound

This protocol details the synthesis of (E)-4-(((3-methyl-1-phenyl-1H-pyrazol-5-yl)imino)methyl)phenol (PSB-1) as a representative example.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.73 g (10 mmol) of this compound in 30 mL of absolute ethanol.

  • To this solution, add 1.22 g (10 mmol) of 4-hydroxybenzaldehyde.

  • Add 3-4 drops of glacial acetic acid to the mixture as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7).

  • After completion of the reaction (indicated by the disappearance of starting materials on TLC), allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure (E)-4-(((3-methyl-1-phenyl-1H-pyrazol-5-yl)imino)methyl)phenol.

  • Dry the purified product in a vacuum oven. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized Schiff base derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized pyrazole Schiff base derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds and the reference drug (Doxorubicin) in the culture medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubate the plates for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strain (Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized pyrazole Schiff base derivatives (dissolved in DMSO)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of each test compound in the appropriate broth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway targeted by anticancer pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start 3-Methyl-1-phenyl- 1H-pyrazol-5-amine reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction aldehyde Aromatic Aldehyde aldehyde->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization schiff_base Pyrazole Schiff Base Derivative characterization->schiff_base anticancer Anticancer Assay (MTT) schiff_base->anticancer antimicrobial Antimicrobial Assay (MIC) schiff_base->antimicrobial ic50 IC50 Values anticancer->ic50 mic MIC Values antimicrobial->mic signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR PI3K PI3K EGFR->PI3K Activates Pyrazole Pyrazole Derivative Pyrazole->EGFR Apoptosis Apoptosis Pyrazole->Apoptosis Induces CellCycle Cell Cycle Arrest Pyrazole->CellCycle Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Application Notes: 3-Methyl-1-phenyl-1H-pyrazol-5-amine as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a highly versatile and readily accessible building block in organic and medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and an active methylene group in its tautomeric pyrazolone form, allows for a diverse range of chemical transformations. This reactivity has been extensively exploited for the synthesis of a wide array of fused and substituted heterocyclic compounds with significant biological activities. These derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents, making this scaffold a privileged structure in drug discovery and development.[1]

This document provides an overview of the applications of this compound in the synthesis of prominent heterocyclic systems, including pyrazolo[3,4-d]pyrimidines and 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Detailed experimental protocols for these syntheses are provided, along with a summary of the biological activities of the resulting compounds.

Key Applications in Heterocyclic Synthesis

The reactivity of this compound allows for its participation in various condensation and multicomponent reactions to construct complex molecular architectures.

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: The amino group at the C5 position serves as a key nucleophile in reactions with various electrophilic reagents to construct the fused pyrimidine ring. These compounds are of significant interest due to their structural analogy to purines, leading to their investigation as kinase inhibitors and anticancer agents.[2][3]

  • Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): In its tautomeric pyrazolone form, the active methylene group at the C4 position can undergo Knoevenagel condensation with aromatic aldehydes, followed by a Michael addition with a second molecule of the pyrazolone to yield bis-heterocyclic structures.[4][5][6] These compounds have demonstrated notable antioxidant and anticancer properties.[7][8]

  • Synthesis of Novel Pyrazole Derivatives with Antimicrobial Activity: The core pyrazole scaffold can be further functionalized to introduce various pharmacophores, leading to the development of potent antimicrobial agents.[9][10]

Visualization of Synthetic and Biological Pathways

To illustrate the utility of this compound, the following diagrams depict a general synthetic workflow and a key biological pathway influenced by a synthesized derivative.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A This compound C Reaction Vessel (e.g., Ethanol, Catalyst) A->C B Aromatic Aldehyde B->C D Crude Product C->D Reaction E Purification (Recrystallization/Chromatography) D->E F Pure Heterocyclic Derivative E->F G Spectroscopic Characterization (NMR, IR, MS) F->G H In vitro Assays (e.g., Antimicrobial, Anticancer) F->H I Data Analysis H->I J Lead Compound Identification I->J

General workflow for synthesis and biological evaluation.

G cluster_0 Cellular Stress Response cluster_1 Apoptotic Pathway A DNA Damage (induced by pyrazole derivative) B p53 Activation A->B C Bax Upregulation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis F->G

p53-mediated apoptosis induced by a pyrazole derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of pyrazolo[3,4-d]pyrimidines and 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

CompoundR GroupYield (%)Melting Point (°C)
2aMethyl85>300
2bEthyl82290-292
2cPhenyl88>300

Data extracted from a representative synthesis.[3]

Table 2: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

CompoundAr GroupYield (%)Melting Point (°C)
3aPhenyl92220-222
3b4-Chlorophenyl95248-250
3c4-Nitrophenyl90260-262

Data extracted from a representative synthesis.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2a)

Materials:

  • 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide (10 mmol)

  • Acetonitrile (15 mmol)

  • Dioxane

  • Dry HCl gas

  • 5% Sodium hydroxide solution

  • Crushed ice

Procedure:

  • A mixture of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide (10 mmol) and acetonitrile (15 mmol) in a sufficient amount of dioxane is prepared in a round-bottom flask.[3]

  • A steady stream of dry HCl gas is passed through the reaction mixture for 6 hours.[3]

  • After completion of the reaction, the mixture is poured onto crushed ice.[3]

  • The mixture is then basified with a 5% sodium hydroxide solution.[3]

  • The resulting crude precipitate is collected by filtration, dried, and recrystallized from a suitable solvent to yield the pure product.[3]

Characterization Data for 2a:

  • IR (KBr, cm⁻¹): 3284 (N-H), 1645 (C=O)[3]

  • ¹H NMR (DMSO-d₆, δ ppm): 2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole-H), 8.39 (d, 1H, Ar-H), 8.74 (d, 1H, Ar-H), 8.95 (s, 1H, Ar-H), 12.3 (s, 1H, NH, D₂O exchangeable)[3]

  • ¹³C NMR (DMSO-d₆, δ ppm): 20.88 (CH₃), 108.28, 120.58, 124.46, 128.31, 137.6, 142.07, 142.86, 142.95, 146.22, 154.58, 160.93 (C=O)[3]

  • MS (m/z): 316 (M⁺)[3]

Protocol 2: Synthesis of 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3a)

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 mmol)

  • Benzaldehyde (1 mmol)

  • Alum (KAl(SO₄)₂·12H₂O) (20 mol%)

  • Ethanol

Procedure:

  • A solvent-free mixture of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2.00 mmol) and benzaldehyde (1.00 mmol) is prepared.[5]

  • A catalytic amount of alum (20 mol%) is added to the mixture.[5]

  • The mixture is heated at 60 °C with stirring.[5]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is then recrystallized from ethanol to afford the pure compound.[4]

Characterization Data for a representative 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol):

  • IR (KBr, cm⁻¹): 3281 (O-H), 3037 (Ar C-H), 1651 (C=N)

  • ¹H NMR (DMSO-d₆, δ ppm): 2.3 (s, 6H, 2xCH₃), 5.5 (s, 1H, benzylic CH), 6.7-7.7 (m, Ar-H), 9.8 (s, 2H, 2xOH)

  • MS (m/z): Corresponding molecular ion peak.

This compound stands out as a privileged scaffold in the synthesis of diverse heterocyclic systems. The straightforward and efficient protocols for the preparation of pyrazolo[3,4-d]pyrimidines and 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) highlight its utility. The significant biological activities exhibited by the resulting derivatives underscore the importance of this building block in the development of new therapeutic agents. Further exploration of the reactivity of this versatile precursor is likely to yield novel heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.

References

Application Notes: Synthesis of Azo Dyes Using 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants. Their chromophoric system is characterized by one or more azo groups (-N=N-) connecting aromatic rings. Dyes derived from heterocyclic amines, particularly pyrazole derivatives, have garnered significant interest due to their wide range of colors, good fastness properties, and potential applications in various fields, including textiles, paints, and pharmaceuticals.[1][2][3] 3-Methyl-1-phenyl-1H-pyrazol-5-amine is a valuable heterocyclic primary amine that serves as a key precursor in the synthesis of a variety of pyrazole-based azo dyes.

The synthesis is a well-established two-step process:

  • Diazotization : The conversion of the primary aromatic amine, this compound, into a reactive diazonium salt using nitrous acid at low temperatures.[4]

  • Azo Coupling : The electrophilic substitution reaction where the diazonium salt reacts with an electron-rich coupling component (such as phenols, naphthols, or other aromatic amines) to form the stable azo dye.[5][6]

Principle of Reaction

The overall synthetic pathway involves the formation of a pyrazole diazonium salt, which then acts as an electrophile that attacks an activated aromatic ring of a coupling component. The stability of the diazonium salt is critical and is maintained by performing the reaction in an acidic medium and at low temperatures (0-5 °C) to prevent its decomposition and the unwanted formation of phenols.[7]

G start This compound diazonium Pyrazole Diazonium Salt (Reactive Intermediate) start->diazonium  Step 1: Diazotization reagents1 NaNO₂ + 2HCl 0-5 °C reagents1->start product Final Azo Dye (Colored Compound) diazonium->product  Step 2: Azo Coupling coupler Coupling Component (e.g., Phenol, Naphthol, Aniline) coupler->product reagents2 Alkaline or Weakly Acidic Medium reagents2->coupler

Caption: General reaction scheme for azo dye synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes. All reagents should be of analytical grade and used as received.

Protocol 1: Diazotization of this compound

This procedure details the formation of the pyrazole diazonium salt solution.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice-salt bath

Procedure:

  • In a 250 mL beaker, dissolve 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5 °C. Maintain this temperature throughout the diazotization process.

  • In a separate 50 mL beaker, prepare a solution of 0.01 mol of sodium nitrite (NaNO₂) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes with continuous and vigorous stirring.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting clear solution contains the pyrazole diazonium salt and is ready for the coupling reaction.

Protocol 2: Azo Coupling Reaction

This procedure describes the reaction between the prepared diazonium salt and a suitable coupling component. The example below uses 2-naphthol.

Materials:

  • Pyrazole diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (optional, for pH adjustment)

  • Distilled Water

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 500 mL beaker, dissolve 0.01 mol of the coupling component (e.g., 2-naphthol) in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add the freshly prepared, cold pyrazole diazonium salt solution (from Protocol 1) to the cold coupling component solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure complete coupling. The pH should be kept alkaline (pH 9-10) for coupling with phenols and naphthols.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude dye with a generous amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure azo dye.

  • Dry the purified dye in a vacuum oven at 60 °C.

G cluster_0 Diazotization cluster_1 Azo Coupling & Purification prep_amine Prepare Amine Solution (Pyrazol-5-amine + HCl) cool_amine Cool to 0-5 °C (Ice-Salt Bath) prep_amine->cool_amine add_nitrite Add NaNO₂ Dropwise (Vigorous Stirring) cool_amine->add_nitrite prep_nitrite Prepare NaNO₂ Solution prep_nitrite->add_nitrite diazonium_sol Diazonium Salt Solution Formed add_nitrite->diazonium_sol mix_solutions Combine Diazonium and Coupler Solutions Slowly diazonium_sol->mix_solutions prep_coupler Prepare Coupler Solution (e.g., 2-Naphthol + NaOH) cool_coupler Cool to 0-5 °C (Ice Bath) prep_coupler->cool_coupler cool_coupler->mix_solutions precipitate Azo Dye Precipitates mix_solutions->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash purify_dry Recrystallize and Dry Product filter_wash->purify_dry characterize Characterize Final Dye purify_dry->characterize

Caption: Experimental workflow for azo dye synthesis.

Data Presentation

The structural features of both the pyrazole ring and the coupling component significantly influence the final color and properties of the dye. The following tables summarize representative data for pyrazole-based azo dyes.

Table 1: Spectroscopic Data of Representative Pyrazole Azo Dyes

This table presents characteristic spectroscopic data for azo dyes synthesized from pyrazole derivatives, providing key values for compound characterization. The data is representative of this class of compounds.[1][8]

Dye Structure (Example)Coupling Componentλmax (nm) in EthanolKey FT-IR Peaks (cm⁻¹)
Pyrazolyl azo resorcinolResorcinol~450-5003400-3500 (O-H), ~1600 (C=N), ~1450-1500 (N=N)
Pyrazolyl azo Schäffer acidSchäffer Acid~480-5203450 (O-H), 1620 (C=N), 1480 (N=N), 1180 (S=O)
Pyrazolyl azo ethyl cyanoacetateEthyl cyanoacetate~345-3502220 (C≡N), 1730 (C=O), 1550 (N=N)

Table 2: Influence of Coupling Component on Observed Color

The choice of the coupling component and its substituents allows for tuning the color of the final dye by modifying the electronic structure and extending the conjugation of the chromophore.

Coupling Component ClassSubstituentsTypical Observed Color
PhenolsElectron-donating (e.g., -OH, -NH₂)Yellow to Orange
NaphtholsExtended conjugationOrange to Red
AnilinesElectron-donating (e.g., -NR₂)Yellow to Red
Active Methylene Compounds(e.g., acetoacetanilide)Bright Yellow

Characterization of Synthesized Dyes

Confirmation of the synthesized azo dye structure is typically achieved through a combination of spectroscopic methods:

  • FT-IR Spectroscopy : Used to identify key functional groups. The disappearance of the primary amine N-H stretching bands (around 3300-3400 cm⁻¹) of the precursor and the appearance of the characteristic azo group (-N=N-) stretching vibration (around 1450-1550 cm⁻¹) confirm the reaction. Other peaks corresponding to the coupling component (e.g., O-H stretch for phenols) will also be present.

  • UV-Visible Spectroscopy : Azo compounds are colored due to the presence of an extended π-electron system that includes the azo group. UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye. The λmax value is sensitive to the dye's structure, solvent, and pH.

  • NMR Spectroscopy (¹H and ¹³C) : Provides detailed information about the chemical structure, confirming the arrangement of protons and carbons in the final molecule and verifying the successful coupling at the expected position on the aromatic ring.

  • Mass Spectrometry (MS) : Used to determine the molecular weight of the synthesized dye, confirming its molecular formula.[1]

References

The Pivotal Role of 3-Methyl-1-phenyl-1H-pyrazol-5-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The compound 3-Methyl-1-phenyl-1H-pyrazol-5-amine is a cornerstone building block in the synthesis of a diverse range of kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry because it acts as a bioisostere of adenine, enabling it to effectively compete for the ATP-binding site in a multitude of protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[4][5]

This document provides detailed application notes on the utility of this compound in synthesizing these inhibitors, complete with experimental protocols, quantitative biological data, and visualizations of the relevant cellular signaling pathways.

Synthetic Applications: Building the Core Scaffold

The primary application of this compound and its derivatives in kinase inhibitor synthesis is the construction of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through a cyclocondensation reaction with a β-dicarbonyl compound or its synthetic equivalent. A common strategy involves starting with the ethyl ester derivative, ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid and then cyclized.[6]

This core structure serves as a versatile template for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. These modifications are crucial for targeting specific kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][7]

Core Synthetic Workflow

The general workflow for synthesizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from a pyrazole amine precursor is a multi-step process that involves building the fused ring system and then modifying it to achieve the desired biological activity.

G cluster_0 Core Synthesis cluster_1 Scaffold Elaboration cluster_2 Biological Evaluation A 3-Methyl-1-phenyl- 1H-pyrazol-5-amine (or derivative) C Cyclocondensation A->C B 1,3-Dielectrophilic Reagent (e.g., Acetic Anhydride) B->C D Pyrazolo[3,4-d]oxazinone Intermediate C->D E Reaction with Amines/Hydrazines D->E F Functionalized Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor E->F G In Vitro Kinase Assays F->G H Cell-Based Assays G->H I Lead Optimization H->I

Caption: General workflow for kinase inhibitor synthesis.

Quantitative Data: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from phenyl-pyrazolopyrimidine scaffolds. This data is essential for structure-activity relationship (SAR) studies.

Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget Cell LineAntiproliferative IC50 (µM)Reference
Compound 4 ¹MCF-7 (Breast)5.00[4]
HCT-116 (Colon)32.52[4]
HEPG-2 (Liver)12.51[4]
Compound 10e ²MCF-7 (Breast)11[6][8]

¹(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone ²(E)-3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Table 2: Kinase Inhibitory Activity of Compound 4¹

Target Kinase% Inhibition (at 10 µg/mL)IC50 (µM)Reference
EGFR 7810.24[4]
FGFR 925.18[4]
IR 65-[4]
VEGFR 72-[4]

¹(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

Key Signaling Pathways Targeted

Pyrazolo[3,4-d]pyrimidine-based inhibitors effectively target key signaling pathways implicated in cancer cell proliferation and survival. By inhibiting kinases like CDKs, EGFR, and VEGFR, these compounds can halt the cell cycle and block tumor angiogenesis.

CDK-Mediated Cell Cycle Progression

Cyclin-Dependent Kinases are fundamental regulators of the cell cycle. Inhibitors derived from this compound can block CDK activity, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[5][9]

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylate (inactivate) Arrest G1/S Arrest CyclinD_CDK46->Arrest E2F E2F Rb->E2F sequesters CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase triggers CyclinE_CDK2->Arrest Inhibitor Pyrazolo[3,4-d]pyrimidine CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK/Rb pathway.

EGFR and VEGFR Signaling in Tumor Growth

EGFR and VEGFR are receptor tyrosine kinases that, upon activation, trigger downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and angiogenesis. Dual inhibitors targeting these receptors can effectively shut down these pro-cancerous signals.[7]

Receptor_Tyrosine_Kinase_Pathway cluster_0 Receptor Activation cluster_1 Downstream Signaling cluster_2 Inhibition EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K/AKT Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Inhibitor Dual EGFR/VEGFR Inhibitor Inhibitor->EGFR Inhibitor->VEGFR

Caption: Inhibition of EGFR/VEGFR signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Intermediate

This protocol is adapted from the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][4]oxazin-4-one, a key intermediate for further elaboration.[6]

Step 1: Hydrolysis of Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1)

  • To a solution of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol) in ethanol, add a solution of sodium hydroxide (20 mmol) in water.

  • Heat the mixture under reflux for 4 hours.

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2).

Step 2: Cyclization to form 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][4]oxazin-4-one (3)

  • Heat a mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2) (10 mmol) and acetic anhydride (5 mL) under reflux for 5 hours.

  • After cooling, the solid product will form.

  • Filter the solid, dry, and recrystallize from methanol to yield the pure oxazinone intermediate (3).

From this intermediate, a wide variety of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones can be synthesized by reacting with different amines, ureas, or hydrazines.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase

    • ATP and appropriate peptide substrate

    • Synthesized inhibitor compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the inhibitor compound in DMSO.

    • In a 384-well plate, add 5 µL of the diluted inhibitor, a positive control inhibitor (e.g., Erlotinib), and DMSO for a negative control.

    • Add 10 µL of the EGFR enzyme solution to all wells and mix gently. Incubate for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP (at its Km concentration) and the peptide substrate.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and lytic agent as per the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, HCT-116)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Synthesized inhibitor compound (dissolved in DMSO)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor compound (typically in a serial dilution) and a vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C in a CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its straightforward incorporation into this privileged scaffold allows for the development of potent and selective inhibitors of key cancer-related kinases. The protocols and data presented here provide a foundational guide for researchers aiming to explore this chemical space in the ongoing quest for novel and more effective cancer therapeutics.

References

Application Notes and Protocols: A Guide to the N-Alkylation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of pyrazole scaffolds is a fundamental and crucial transformation in medicinal chemistry. N-substituted aminopyrazole derivatives are key structural motifs in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] For instance, they form the central core of potent and selective inhibitors for enzymes like c-Jun N-terminal kinase 3 (JNK3), which is a significant therapeutic target in the signaling pathways of neuronal apoptosis and neurodegenerative diseases.[4]

A primary challenge in the synthesis of these compounds is controlling the regioselectivity of the alkylation process. Asymmetrically substituted pyrazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of regioisomers.[4] The specific isomer produced is critical, as it profoundly influences the molecule's three-dimensional structure and its subsequent biological activity. The regiochemical outcome is dependent on a variety of factors including the substrate's steric and electronic properties, and the choice of base, solvent, and alkylating agent.[4]

This document provides detailed experimental protocols for the N-alkylation of aminopyrazoles, focusing on a widely used base-mediated method and an alternative acid-catalyzed approach.

G cluster_pathway JNK3 Signaling Pathway Stress Stress Stimuli JNK3 JNK3 Activation Stress->JNK3 activates Apoptosis Neuronal Apoptosis JNK3->Apoptosis promotes Inhibitor N-Alkylated Aminopyrazole (JNK3 Inhibitor) Inhibitor->JNK3 inhibits

Caption: Role of N-alkylated pyrazoles as JNK3 inhibitors.

Experimental Protocols

Two primary methods for the N-alkylation of aminopyrazoles are presented below.

Protocol 1: Classical Base-Mediated N-Alkylation

This is the most common approach for N-alkylation, employing a base to deprotonate the pyrazole nitrogen, which then acts as a nucleophile to attack an alkylating agent, typically an alkyl halide.[4] The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective.[4][5]

Detailed Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aminopyrazole substrate (1.0 equivalent).

  • Solvent Addition: Add an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of 0.1-0.5 M.[4]

  • Base Addition:

    • For NaH: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[5]

    • For K₂CO₃: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the stirred solution at room temperature. Stir the suspension for 15-30 minutes.[4]

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 equivalents) dropwise to the reaction mixture.[4] For reactions with NaH, maintain the temperature at 0 °C during addition.[5]

  • Reaction: Allow the reaction to warm to the desired temperature (ranging from room temperature to 80°C) and stir for 2-24 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.[5]

    • Extract the product with an organic solvent such as ethyl acetate (3x).[4][5]

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[4][5]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[4][5]

G Start Start: Aminopyrazole Substrate Setup 1. Dissolve in Anhydrous Solvent (e.g., DMF) Start->Setup Deprotonation 2. Add Base (e.g., NaH or K₂CO₃) Setup->Deprotonation Alkylation 3. Add Alkylating Agent (e.g., R-X) Deprotonation->Alkylation Reaction 4. Stir at RT - 80°C (Monitor by TLC/LC-MS) Alkylation->Reaction Quench 5. Quench Reaction (e.g., H₂O or NH₄Cl) Reaction->Quench Workup 6. Extraction & Drying Quench->Workup Purification 7. Column Chromatography Workup->Purification End End: Pure N-Alkylated Product Purification->End

Caption: General workflow for base-mediated N-alkylation.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

An alternative method avoids the use of strong bases by employing trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[6][7] This reaction often proceeds at room temperature and provides a milder route to N-alkylated pyrazoles.[6]

Brief Methodology:

A flask is charged with the trichloroacetimidate (1.0 eq.), the pyrazole (1.0 eq.), and CSA (0.2 eq.) under an argon atmosphere. Dry 1,2-dichloroethane (DCE) is added to form a 0.25 M solution, and the reaction is stirred at room temperature for approximately 4 hours.[6] Workup involves dilution with ethyl acetate, washing with saturated aqueous NaHCO₃ and brine, drying, and purification via column chromatography.[6] For unsymmetrical pyrazoles, this method can produce a mixture of regioisomers, with the major product typically determined by steric hindrance.[7]

Data Presentation: N-Alkylation Reaction Parameters

The following table summarizes various reported conditions and outcomes for the N-alkylation of different aminopyrazole derivatives.

EntryAminopyrazole SubstrateAlkylating AgentBase / CatalystSolventTemp (°C)Time (h)Yield / Regioisomer Ratio (N1:N2)Reference
1Methyl 3-amino-1H-pyrazole-4-carboxylateMethyl IodideK₂CO₃ (1.5 eq)DMFRT - 804 - 24Yields vary; regioselective[4]
2Methyl 3-amino-1H-pyrazole-4-carboxylateBenzyl BromideK₂CO₃ (2.0 eq)DMFRT - 804 - 24Yields vary; regioselective[4]
35-Hydrazinyl-4-phenyl-1H-pyrazoleAlkyl Halide (1.1 eq)NaH (1.1 eq)DMFRT2 - 16Selective for N1-alkylation[5]
44-ChloropyrazolePhenethyl trichloroacetimidate (1.0 eq)CSA (0.2 eq)DCERT477% Yield[6]
53-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidate (1.0 eq)CSA (0.2 eq)DCERT456% Total Yield (N1: 40%, N2: 16%)Ratio: 2.5 : 1[7]
63-Cyclopropyl-1H-pyrazoleIodomethane (10 eq)Enzymatic CascadeBuffer374037% Isolated YieldRatio: > 97 : 3[8]

Note: "RT" denotes Room Temperature. Yields and regioselectivity are highly dependent on the specific substrate and precise reaction conditions. The data presented serves as a guideline for methodology development.

References

Application Notes and Protocols: 3-Methyl-1-phenyl-1H-pyrazol-5-amine as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper and its alloys are extensively used in various industrial applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion, particularly in acidic and chloride-containing environments. Organic heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen atoms, have been widely studied as effective corrosion inhibitors. Pyrazole derivatives are a class of such compounds that have demonstrated significant potential in mitigating copper corrosion.[1] These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the copper from the corrosive medium.[2]

This document outlines the potential application of 3-Methyl-1-phenyl-1H-pyrazol-5-amine (PPA) as a corrosion inhibitor for copper. While direct experimental data for PPA is pending, the information provided herein is extrapolated from studies on analogous compounds and provides a comprehensive framework for its evaluation.

Proposed Mechanism of Inhibition

The corrosion inhibition of copper by pyrazole derivatives is generally attributed to the adsorption of the inhibitor molecules onto the copper surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bond formation between the heteroatoms (N, O) in the pyrazole ring and the vacant d-orbitals of copper atoms.

The phenyl and methyl groups in the PPA molecule can also influence the adsorption process and the properties of the protective film. The proposed mechanism involves the formation of a protective layer that blocks the active corrosion sites, thereby inhibiting both anodic and cathodic reactions.[3]

Quantitative Data from Analogous Pyrazole Derivatives

The following tables summarize quantitative data from studies on pyrazole derivatives as corrosion inhibitors for copper in various corrosive media. This data can serve as a benchmark for evaluating the performance of this compound.

Table 1: Potentiodynamic Polarization Data for Pyrazole Derivatives on Copper

InhibitorCorrosive MediumConcentrationEcorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)Reference
1H,4H,5H-pyrazolo[3,4-d]pyrimidine (PPO)3% NaCl10⁻³ M-2351.896.5[3]
5-methyl-2,4-dihydro-3H-pyrazol-3-oneH₂SO₄10 mM--90.1
5-phenyl-2,4-dihydro-3H-pyrazol-3-oneH₂SO₄10 mM--87.9
5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneH₂SO₄10 mM--84.9
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA)1 M HNO₃15 µM-1613.594.1[4]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Pyrazole Derivatives on Copper

| Inhibitor | Corrosive Medium | Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference | |---|---|---|---|---|---| | 1H,4H,5H-pyrazolo[3,4-d]pyrimidine (PPO) | 3% NaCl | 10⁻³ M | 14350 | 29.5 | - |[3] | | 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | 1 M HNO₃ | 15 µM | 1150 | 14.6 | 93.7 |[4] |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of a compound like this compound on copper.

Synthesis of this compound (PPA)

A common synthetic route for this compound involves the cyclization of a β-keto nitrile with phenylhydrazine.

Materials:

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethyl acetate

  • Phenylhydrazine

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Slowly add a mixture of ethyl cyanoacetate and ethyl acetate to the sodium ethoxide solution while stirring and cooling in an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the intermediate, ethyl 2-cyano-3-oxobutanoate.

  • Filter, wash, and dry the intermediate.

  • Reflux a mixture of the intermediate and phenylhydrazine in ethanol for several hours.

  • Cool the reaction mixture to allow the product, this compound, to crystallize.

  • Filter the product, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure PPA.

Preparation of Copper Specimens

Materials:

  • Copper specimens (e.g., 99.9% pure copper) of desired dimensions

  • Emery papers of various grades (e.g., 400, 600, 800, 1000, 1200 grit)

  • Acetone

  • Distilled water

  • Ethanol

Procedure:

  • Mechanically polish the copper specimens using successively finer grades of emery paper to achieve a mirror-like surface finish.[5]

  • Degrease the polished specimens by sonicating in acetone for 5-10 minutes.[5]

  • Rinse the specimens with distilled water and then with ethanol.

  • Dry the specimens in a stream of warm air and store them in a desiccator before use.

Electrochemical Measurements

Electrochemical tests are typically performed using a three-electrode cell setup with a potentiostat/galvanostat.

Setup:

  • Working Electrode: Prepared copper specimen.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[4]

  • Counter Electrode: Platinum foil or graphite rod.

  • Electrolyte: Corrosive medium (e.g., 1 M HCl, 3.5% NaCl, or 0.5 M H₂SO₄) with and without various concentrations of the inhibitor.

4.3.1. Potentiodynamic Polarization (PDP)

Procedure:

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[3][4]

  • Record the resulting current density.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

4.3.2. Electrochemical Impedance Spectroscopy (EIS)

Procedure:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data.

  • Analyze the data using Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis

4.4.1. Scanning Electron Microscopy (SEM)

Procedure:

  • Immerse copper specimens in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).

  • Remove the specimens, rinse gently with distilled water, and dry.

  • Mount the specimens on stubs and coat with a thin layer of gold or carbon if necessary.

  • Examine the surface morphology using an SEM to observe the extent of corrosion and the formation of a protective film.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Inhibitor Inhibitor Synthesis (PPA) Immersion Immersion of Specimen Inhibitor->Immersion Specimen Copper Specimen Preparation Specimen->Immersion Solution Corrosive Solution Preparation Solution->Immersion Electrochemical Electrochemical Tests (PDP, EIS) Immersion->Electrochemical Surface Surface Analysis (SEM) Immersion->Surface Data_Processing Data Processing & Analysis Electrochemical->Data_Processing Surface->Data_Processing Inhibition_Efficiency Calculate Inhibition Efficiency Data_Processing->Inhibition_Efficiency Mechanism Propose Inhibition Mechanism Inhibition_Efficiency->Mechanism

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Copper Surface PPA PPA Molecules Protective_Film Adsorbed Protective Film (PPA Layer) PPA->Protective_Film Adsorption Aggressive_Ions Aggressive Ions (e.g., Cl-, SO4²-) Copper Copper (Cu) Aggressive_Ions->Copper Corrosion Attack Protective_Film->Copper Protection

References

Green Synthesis Protocols for 3-Methyl-1-phenyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methyl-1-phenyl-1H-pyrazol-5-amine and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmaceuticals. Traditional synthesis routes for these compounds often rely on harsh conditions, toxic solvents, and multi-step procedures, posing significant environmental and economic challenges. The adoption of green chemistry principles offers a sustainable alternative by utilizing eco-friendly solvents, alternative energy sources like microwave and ultrasound irradiation, and catalyst-free or recyclable catalyst systems. These approaches not only minimize environmental impact but also frequently lead to higher yields, shorter reaction times, and simplified purification processes.

This document provides detailed application notes and protocols for three prominent green synthesis strategies for this compound derivatives: Ultrasound-Promoted Synthesis in Aqueous Media, Microwave-Assisted Solvent-Free Synthesis, and Catalyst-Free One-Pot Synthesis in Water.

Application Note 1: Ultrasound-Promoted Synthesis in Aqueous Media

Ultrasound irradiation has emerged as a powerful tool in green organic synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. This effect dramatically enhances mass transfer and accelerates reaction rates, often allowing for catalyst-free transformations in environmentally benign solvents like water.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the cyclocondensation of phenylhydrazine with 3-aminocrotononitrile in water under ultrasonic irradiation.

Materials:

  • Phenylhydrazine (1.0 equiv.)

  • 3-Aminocrotononitrile (1.0 equiv.)

  • Deionized Water

  • Ultrasonic bath or probe sonicator

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine phenylhydrazine (1.0 mmol, 98 μL) and 3-aminocrotononitrile (1.0 mmol, 82 mg).

  • Add 10 mL of deionized water to the flask.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at a frequency of 35-40 kHz at 60 °C for 15-45 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL) and dry under vacuum to yield the pure this compound.

Quantitative Data Summary

The use of ultrasound significantly reduces reaction times and often improves yields compared to conventional heating methods.

MethodSolventCatalystTemperature (°C)TimeYield (%)Reference
Ultrasound WaterNone6015-45 min85-95Adapted from[1]
Conventional EthanolAcetic Acid78 (Reflux)10-18 h70-80Adapted from[2]

Experimental Workflow Diagram

Ultrasound_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Combine Phenylhydrazine & 3-Aminocrotononitrile in Flask prep2 Add Deionized Water prep1->prep2 1.0 equiv each react Place in Ultrasonic Bath (40 kHz, 60°C) prep2->react 15-45 min workup1 Cool to Room Temperature react->workup1 Monitor via TLC workup2 Collect Precipitate via Vacuum Filtration workup1->workup2 workup3 Wash with Cold Water workup2->workup3 workup4 Dry Under Vacuum workup3->workup4

Ultrasound-assisted synthesis workflow.

Application Note 2: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactants directly and efficiently.[3] This technique leads to a rapid rise in temperature, uniform heating, and often results in dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating.[3][4] Solvent-free, or "neat," reactions are particularly aligned with green chemistry principles, as they eliminate solvent waste and can simplify product isolation.[5]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Intermediate)

This protocol details the solvent-free synthesis of the key intermediate, 3-methyl-1-phenyl-5-pyrazolone, from which the target amine can be subsequently synthesized.

Materials:

  • Ethyl acetoacetate (1.05 equiv.)

  • Phenylhydrazine (1.0 equiv.)

  • Microwave reactor with temperature and pressure controls

  • Reaction vessel (10 mL)

  • Ethyl acetate for work-up

Procedure:

  • In a 10 mL microwave reaction vessel, add phenylhydrazine (7.29 mmol, 0.72 mL) and ethyl acetoacetate (7.68 mmol, 0.98 mL).[5]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwave energy (e.g., 20% power, ~150 W) for 4 minutes, with a target temperature of 120-150 °C.[3][5]

  • After irradiation, allow the vessel to cool to room temperature.

  • Add ethyl acetate (10 mL) to the solidified reaction mixture and stir vigorously to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry to yield 3-methyl-1-phenyl-5-pyrazolone.

  • The resulting pyrazolone can be converted to the 5-amino derivative through established methods, such as reaction with a suitable aminating agent.

Quantitative Data Summary

Microwave-assisted synthesis offers a significant time advantage over conventional refluxing.

MethodSolventCatalystPower (W)TimeYield (%)Reference
Microwave NoneNone150-3002-4 min82[5]
Conventional EthanolNoneN/A (Reflux)2-3 h86[6]

Experimental Workflow Diagram

Microwave_Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation prep1 Add Phenylhydrazine & Ethyl Acetoacetate to Microwave Vessel prep2 Seal Vessel prep1->prep2 react Irradiate at ~150 W for 4 minutes prep2->react workup1 Cool to Room Temperature react->workup1 workup2 Add Ethyl Acetate & Stir workup1->workup2 workup3 Filter and Wash Solid workup2->workup3 workup4 Dry Product workup3->workup4

Microwave-assisted synthesis workflow.

Application Note 3: Catalyst-Free, One-Pot Synthesis in Water

One-pot, multi-component reactions are highly efficient, as they combine several synthetic steps into a single operation without isolating intermediates, thus saving time, energy, and resources. Conducting these reactions in water as a solvent is a cornerstone of green chemistry.[7] Water is non-toxic, non-flammable, and inexpensive. The hydrophobic effect can also play a role in accelerating reaction rates between nonpolar reactants in an aqueous medium.[8][9]

Experimental Protocol: One-Pot Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a three-component reaction between an aldehyde, malononitrile, and phenylhydrazine in water. While this yields a 4-carbonitrile derivative, it exemplifies the principles of aqueous one-pot synthesis for this class of compounds.[10]

Materials:

  • Acetaldehyde (or a suitable aldehyde precursor) (1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • Phenylhydrazine (1.0 equiv.)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve malononitrile (1.0 mmol, 66 mg) and acetaldehyde (1.0 mmol, 56 μL) in 15 mL of water.

  • Stir the mixture at room temperature for 5 minutes.

  • Add phenylhydrazine (1.0 mmol, 98 μL) to the reaction mixture.

  • Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.[10]

  • The product will precipitate from the reaction mixture upon formation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water and dry under vacuum to obtain the pure product.

Quantitative Data Summary

Aqueous, catalyst-free methods provide an excellent green alternative for synthesizing pyrazole derivatives.

ReactantsSolventCatalystTimeYield (%)Reference
Benzaldehyde, Malononitrile, PhenylhydrazineWaterNone1 h95[10]
4-Nitrobenzylidene malononitrile, PhenylhydrazineWaterNone5 min96[9]
Aldehydes, Ethyl Acetoacetate, PhenylhydrazineWaterCTAB2-4 h89-97[7]

Logical Relationship Diagram

OnePot_Logic cluster_pot One-Pot Aqueous System A Aldehyde (e.g., Acetaldehyde) intermediate1 Intermediate A (Knoevenagel Condensation) A->intermediate1 B Active Methylene Compound (e.g., Malononitrile) B->intermediate1 C Phenylhydrazine intermediate2 Intermediate B (Michael Addition) C->intermediate2 intermediate1->intermediate2 Product 5-Amino-3-methyl-1-phenyl- 1H-pyrazole Derivative intermediate2->Product Cyclization & Aromatization

Logical flow of a one-pot synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide direct answers to specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

A: Low or no yield in the synthesis of this compound, typically synthesized via the condensation of phenylhydrazine and ethyl acetoacetate, can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks & Solutions:

  • Purity of Starting Materials: Ensure high purity of both phenylhydrazine and ethyl acetoacetate. Impurities can lead to undesirable side reactions and significantly lower the yield.[1]

  • Reaction Conditions: The reaction is sensitive to temperature and time.

    • Temperature: Increasing the reaction temperature to around 60°C has been shown to improve yields. However, exceeding this temperature may lead to a decrease in yield.[2]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider prolonging the duration.[1]

  • Catalyst Choice: The use of a catalyst can significantly enhance the reaction rate and yield. Nano-ZnO has been reported as an effective catalyst for this synthesis, achieving yields as high as 95%.[2][3]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting cluster_conditions Condition Optimization start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If purity is confirmed consider_catalyst Consider Catalyst Addition/Change optimize_conditions->consider_catalyst If yield is still low adjust_temp Adjust Temperature (e.g., to 60°C) optimize_conditions->adjust_temp extend_time Extend Reaction Time (Monitor by TLC) optimize_conditions->extend_time success Improved Yield consider_catalyst->success If effective SynthesisWorkflow reagents Mix Phenylhydrazine & Ethyl Acetoacetate (with optional catalyst) reaction Reaction (Stirring/Reflux) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Catalyst Filtration, Solvent Evaporation) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure Product purification->product

References

Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: The final product is an oil or fails to crystallize.

  • Question: After synthesis and initial work-up, my this compound is an oil and will not solidify. What can I do?

  • Answer: An oily product can be due to the presence of impurities or residual solvent.

    • Troubleshooting Steps:

      • Ensure complete removal of solvent: Dry the product under high vacuum, possibly with gentle heating, to remove any residual solvent that might be inhibiting crystallization.

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether. This can help to wash away more soluble impurities, leaving the desired product as a solid.

      • Seed Crystals: If a small amount of pure, crystalline product is available from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.

      • Re-purification: If the above methods fail, the oil likely contains a significant amount of impurities and should be re-purified by column chromatography.

Issue 2: Low yield after purification.

  • Question: I am losing a significant amount of my product during purification, resulting in a low yield. How can I improve this?

  • Answer: Low recovery can occur during both recrystallization and column chromatography due to suboptimal conditions.

    • Troubleshooting Steps:

      • Recrystallization:

        • Solvent Choice: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using too much solvent will result in the loss of product in the mother liquor.

        • Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crash cooling can lead to the formation of small, impure crystals.

      • Column Chromatography:

        • Stationary Phase Interaction: As an amine, your product can interact strongly with the acidic silica gel, leading to streaking and incomplete elution. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent).

        • Alternative Stationary Phase: Using a different stationary phase, such as neutral alumina or amine-functionalized silica, can prevent strong interactions and improve recovery.

Issue 3: Persistent impurities after purification.

  • Question: Even after purification, I am still seeing impurities in my product, particularly unreacted starting materials. How can I remove them?

  • Answer: The most common impurities are unreacted phenylhydrazine and ethyl acetoacetate.

    • Troubleshooting Steps:

      • Removing Phenylhydrazine:

        • Acid Wash: During the aqueous work-up, perform an acid wash (e.g., with dilute HCl). Phenylhydrazine is basic and will be protonated to form a water-soluble salt that can be separated in the aqueous layer.[1][2] The desired product, being a weaker base, may remain in the organic layer, though some loss is possible. Careful pH control is necessary.

        • Distillation: If the crude product is a liquid or can be dissolved in a high-boiling solvent, unreacted phenylhydrazine can sometimes be removed by distillation under reduced pressure.

      • Removing Ethyl Acetoacetate:

        • Aqueous Work-up: Ethyl acetoacetate has some water solubility and can be partially removed with aqueous washes.

        • Column Chromatography: Column chromatography is generally effective for separating the product from residual ethyl acetoacetate.

Issue 4: Difficulty in separating isomers.

  • Question: My synthesis has produced both this compound and its isomer, 5-Methyl-1-phenyl-1H-pyrazol-3-amine. How can I separate them?

  • Answer: The separation of constitutional isomers can be challenging but is often achievable with careful chromatography.

    • Troubleshooting Steps:

      • Column Chromatography: This is the most effective method for separating these isomers. A study has shown that column chromatography can be used to separate this compound and 5-methyl-1-phenyl-1H-pyrazol-3-amine.[3] Careful selection of the mobile phase and a long column can improve resolution.

      • Fractional Crystallization: In some cases, fractional crystallization from a suitable solvent system may be possible if the isomers have significantly different solubilities. This often requires trial and error with various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: What is a good starting point for a recrystallization solvent?

A2: A common solvent for the recrystallization of related pyrazolone derivatives is diluted ethanol.[4] A good starting point would be to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly. Other potential solvents to explore include methanol-acetone mixtures.[5]

Q3: What mobile phase should I use for column chromatography?

A3: For column chromatography of pyrazole derivatives, a mixture of a non-polar and a polar solvent is typically used. For a related compound, a mobile phase of 5% methanol in dichloromethane was found to provide good separation.[6] For another derivative, ethyl acetate/hexane (1:5, v/v) was used.[7] Given the amine functionality of your compound, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent to prevent peak tailing.

Q4: My purified product is colored (e.g., yellow or brown). Is this normal?

A4: While the pure compound is typically a yellow to pale brown solid, a dark coloration can indicate the presence of oxidized impurities.[3] Phenylhydrazine and its derivatives can be sensitive to air and light. If the color is intense, re-purification may be necessary.

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is an excellent tool for monitoring the purification process. It can be used to identify the optimal solvent system for column chromatography and to check the purity of fractions collected from the column or the crystalline product after recrystallization. A mobile phase of 5% methanol in dichloromethane has been reported to give good separation for related compounds on TLC.[6]

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly turbid. Allow the flask to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane with a small percentage of ethyl acetate and 0.5-1% triethylamine).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to obtain a dry, free-flowing powder, and carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemTypical Ratios/ConcentrationsNotes
RecrystallizationEthanol/WaterStart with minimal hot ethanol, add water until turbidityA common system for pyrazole derivatives.
RecrystallizationMethanol/AcetoneVaries depending on crude purityAnother potential system to explore.[5]
Column ChromatographyHexane/Ethyl AcetateGradient elution, e.g., from 95:5 to 70:30Add 0.5-1% triethylamine to prevent tailing.
Column ChromatographyDichloromethane/MethanolGradient elution, e.g., from 99:1 to 95:5Add 0.5-1% triethylamine to prevent tailing.[6]

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound purity_check Assess Purity (TLC, NMR) start->purity_check oily_product Product is Oily or Fails to Crystallize purity_check->oily_product Impure/Oily recrystallization Recrystallization purity_check->recrystallization Mostly Pure trituration Triturate with Non-polar Solvent oily_product->trituration re_purify Re-purify by Column Chromatography oily_product->re_purify If Trituration Fails pure_product Pure Crystalline Product recrystallization->pure_product Successful low_yield Low Yield recrystallization->low_yield Unsuccessful persistent_impurities Persistent Impurities recrystallization->persistent_impurities column_chromatography Column Chromatography column_chromatography->pure_product Successful column_chromatography->low_yield trituration->purity_check re_purify->column_chromatography optimize_recrystallization Optimize Recrystallization (Solvent Volume, Cooling Rate) low_yield->optimize_recrystallization optimize_column Optimize Column Chromatography (Deactivate Silica, Different Stationary Phase) low_yield->optimize_column optimize_recrystallization->recrystallization optimize_column->column_chromatography acid_wash Acid Wash to Remove Basic Impurities persistent_impurities->acid_wash adjust_chromatography Adjust Chromatography Conditions persistent_impurities->adjust_chromatography acid_wash->recrystallization adjust_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Technique_Impurity_Relationship cluster_impurities Common Impurities cluster_techniques Purification Techniques phenylhydrazine Unreacted Phenylhydrazine acid_wash Acid Wash phenylhydrazine->acid_wash Highly Effective column_chromatography Column Chromatography phenylhydrazine->column_chromatography Effective ethyl_acetoacetate Unreacted Ethyl Acetoacetate recrystallization Recrystallization ethyl_acetoacetate->recrystallization Moderately Effective ethyl_acetoacetate->column_chromatography Highly Effective isomers Positional Isomers isomers->recrystallization Potentially Effective (Fractional) isomers->column_chromatography Most Effective side_products Other Side-Products side_products->recrystallization Can be Effective side_products->column_chromatography Generally Effective

Caption: Relationship between purification techniques and common impurities.

References

Common side products in the synthesis of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side products encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrazoles, focusing on the identification, minimization, and characterization of common side products.

Q1: I am observing a mixture of products in my pyrazole synthesis. What is the most common side product?

A1: The most prevalent side product in the synthesis of pyrazoles is the formation of regioisomers .[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The two non-equivalent carbonyl groups of the dicarbonyl compound can both be attacked by the substituted nitrogen of the hydrazine, leading to two different intermediates that cyclize to form a mixture of pyrazole regioisomers.[1]

Q2: How can I control the regioselectivity of my pyrazole synthesis to favor one regioisomer?

A2: Controlling regioselectivity is a key challenge in pyrazole synthesis. Several factors influence the outcome, including steric hindrance, electronic effects of substituents, and reaction conditions such as solvent and catalyst.

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent can have a significant impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically favor the formation of one regioisomer over the other.[2]

  • Catalyst Choice: The use of specific catalysts can direct the reaction towards a desired regioisomer. Both acid and base catalysis can be employed, and the choice may depend on the specific substrates. For example, in the Knorr synthesis, catalytic amounts of a protic acid are often used.[3] In some cases, Lewis acids or nano-ZnO have demonstrated improved regioselectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

  • Nature of Hydrazine: The substituent on the hydrazine can influence the nucleophilicity of the two nitrogen atoms. The use of hydrazine hydrochlorides in aprotic dipolar solvents has been reported to give better regioselectivity compared to using the free base in protic solvents.

Below is a table summarizing the effect of different solvents on the regioisomeric ratio in the reaction of various 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine.

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol55:45[2]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE1:>99[2]
1-Phenyl-1,3-butanedionePhenylhydrazineEthanol60:40[2]
1-Phenyl-1,3-butanedionePhenylhydrazineTFE>99:1[2]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineEthanol40:60[2]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineTFE1:>99[2]
1-(4-Nitrophenyl)-1,3-butanedionePhenylhydrazineEthanol80:20[2]
1-(4-Nitrophenyl)-1,3-butanedionePhenylhydrazineTFE>99:1[2]

Regioisomer A: N-substituted nitrogen adjacent to the R¹ group of the dicarbonyl. Regioisomer B: N-substituted nitrogen adjacent to the R² group.

Q3: My pyrazole synthesis has a low yield. What are the possible causes and how can I improve it?

A3: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reaction, side reactions, and issues with starting materials.

Troubleshooting Guide for Low Yields:

  • Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine are of high purity. Impurities can lead to unwanted side reactions and decrease the yield.

  • Reaction Conditions:

    • Temperature and Time: Increasing the reaction temperature or prolonging the reaction time may drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Catalyst: The choice and amount of catalyst are crucial. For Knorr-type syntheses, a catalytic amount of acid (e.g., acetic acid, H₂SO₄) is often necessary.[4]

  • Incomplete Cyclization: The intermediate hydrazone may not be efficiently cyclizing. This can sometimes be addressed by changing the solvent or catalyst.

  • Decomposition of Hydrazine: Hydrazine and its derivatives can be unstable, especially at elevated temperatures. Consider adding the hydrazine slowly to the reaction mixture or using a more stable form, such as a hydrazine salt.

Q4: My reaction mixture has turned a dark color. What causes this and how can I purify my product?

A4: The formation of colored impurities is a common issue in pyrazole synthesis, often due to the decomposition of the hydrazine starting material or oxidation of intermediates.

Troubleshooting and Purification Protocol:

  • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Work-up:

    • After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with a mild reducing agent solution, such as aqueous sodium bisulfite, to remove some colored impurities.

    • Follow with a brine wash and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Column Chromatography: Flash column chromatography on silica gel is often effective for removing colored impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through celite.

Q5: I am performing an N-arylation of my pyrazole using a Buchwald-Hartwig amination and observing biaryl side products. How can I minimize their formation?

A5: The formation of biaryl compounds is a known side reaction in palladium-catalyzed cross-coupling reactions, arising from the homocoupling of the aryl halide starting material.

Troubleshooting Guide for Biaryl Formation:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as RuPhos or DavePhos can promote the desired C-N bond formation and suppress homocoupling.

  • Catalyst Precursor: Using a well-defined palladium precatalyst can sometimes give cleaner reactions than generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of the competing homocoupling reaction.

  • Base: The choice and stoichiometry of the base can influence the reaction outcome. Weaker bases or careful control of the base amount might be beneficial.

  • Aryl Halide: Aryl bromides or iodides are generally more reactive and may lead to cleaner reactions compared to aryl chlorides.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Regioisomer Formation in Knorr Pyrazole Synthesis

This protocol utilizes a fluorinated alcohol as the solvent to enhance regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE.

  • Slowly add the substituted hydrazine to the solution at room temperature. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reactions in TFE are often complete within an hour.

  • Upon completion, remove the TFE under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Detailed NMR Analysis for Characterization of Pyrazole Regioisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between pyrazole regioisomers.

Sample Preparation:

  • Dissolve a small amount of the purified pyrazole isomer or the crude mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts of the protons on the pyrazole ring and the substituents will be different for each regioisomer.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The chemical shifts of the carbons in the pyrazole ring and the substituents will also differ between the isomers.

  • 2D NMR (NOESY/ROESY): For unambiguous assignment, a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is highly recommended. This experiment shows through-space correlations between protons that are close to each other. By observing a correlation between the protons of the N-substituent and the protons of the substituent at the C5 position of the pyrazole ring, you can definitively confirm the regiochemistry.

Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for flash chromatography)

  • A suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. The ideal solvent system should give good separation between the two regioisomer spots (a difference in Rf values of at least 0.1-0.2).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Combine and Concentrate: Combine the fractions containing each pure regioisomer and remove the solvent under reduced pressure to obtain the separated products.

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during pyrazole synthesis.

TroubleshootingPyrazoles Troubleshooting Pyrazole Synthesis start Start: Pyrazole Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Conversion side_products Side Products Observed issue->side_products Multiple Spots on TLC no_reaction No Reaction issue->no_reaction Starting Material Unchanged check_purity Check Starting Material Purity low_yield->check_purity identify_side_product Identify Side Product side_products->identify_side_product check_reagents Verify Reagent Activity (e.g., Hydrazine Stability) no_reaction->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_purity->optimize_conditions Purity OK check_cyclization Incomplete Cyclization? optimize_conditions->check_cyclization change_solvent_catalyst Change Solvent/Catalyst check_cyclization->change_solvent_catalyst Yes success_yield Yield Improved check_cyclization->success_yield No change_solvent_catalyst->success_yield regioisomers Regioisomers identify_side_product->regioisomers Isomers Detected colored_impurities Colored Impurities identify_side_product->colored_impurities Dark Color biaryl Biaryl Formation (N-Arylation) identify_side_product->biaryl Unexpected Coupling minimize_regio Minimize Regioisomers: - Use Fluorinated Solvents - Change Catalyst/Temp regioisomers->minimize_regio remove_color Remove Color: - Activated Carbon - Column Chromatography - Recrystallization colored_impurities->remove_color minimize_biaryl Minimize Biaryl: - Change Ligand/Catalyst - Lower Temperature biaryl->minimize_biaryl purify_isomers Separate Isomers: - Column Chromatography - Recrystallization minimize_regio->purify_isomers success_purity Product Purified remove_color->success_purity minimize_biaryl->success_purity purify_isomers->success_purity increase_reactivity Increase Reactivity: - Higher Temperature - Stronger Catalyst check_reagents->increase_reactivity Reagents OK success_reaction Reaction Proceeds increase_reactivity->success_reaction

Caption: A workflow for troubleshooting common issues in pyrazole synthesis.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Issue 1: Low Reaction Yield

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[1][2] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also effectively improve yields and shorten reaction times.[2][3]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[1][4] Hydrazine derivatives can degrade, so using a freshly opened or purified reagent is advisable.[1]

  • Reaction Stoichiometry: Incorrect stoichiometry can hinder the reaction. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Catalyst Selection: The choice and amount of catalyst are often critical. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are commonly used.[2] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[2]

  • Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.[2][5]

A logical workflow for troubleshooting low yields is presented below.

G start Low Pyrazole Yield check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reaction Stoichiometry check_purity->check_stoichiometry If pure solution Improved Yield check_purity->solution If impure, purify/replace optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_stoichiometry->optimize_conditions If correct check_stoichiometry->solution If incorrect, adjust check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions If optimized purification_loss Evaluate Purification Technique check_side_reactions->purification_loss If minimal purification_loss->solution If optimized

A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Regioisomers

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

  • Troubleshooting Poor Regioselectivity:

    • Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity. Aprotic dipolar solvents have been shown to give better results than protic solvents in some cases.[4]

    • pH Control: Adjusting the reaction's pH can alter the initial site of hydrazine attack. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[6]

    • Catalyst: The choice of catalyst can direct the reaction towards a specific regioisomer.

    • Temperature: Reaction temperature can also play a role in controlling regioselectivity.

The Knorr synthesis pathway below illustrates the formation of two possible regioisomers from an unsymmetrical 1,3-dicarbonyl.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at C1 unsym_dicarbonyl->attack_c1 attack_c2 Attack at C2 unsym_dicarbonyl->attack_c2 hydrazine Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 regioisomer_A Regioisomer A attack_c1->regioisomer_A regioisomer_B Regioisomer B attack_c2->regioisomer_B

Knorr synthesis pathways leading to different regioisomers.

Issue 3: Discoloration of the Reaction Mixture

Q3: Why is my reaction mixture turning a deep yellow or red color?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][7] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

  • Troubleshooting Discoloration:

    • Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[1]

    • Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a suitable solvent or using activated charcoal during recrystallization can be effective.[1][8]

Issue 4: Product Purification Challenges

Q4: My pyrazole compound is "oiling out" instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[8] Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[1][8]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling.[8]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations.[8]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[8]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of various reaction parameters on pyrazole synthesis, providing a basis for optimization.

Table 1: Effect of Catalyst on Pyrazole Synthesis Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidEthanolReflux285[2]
Nano-ZnONone1000.592[2]
Yb(OTf)₃DMF80490[5]
InCl₃DMF80395[5]
NoneDMF120675[5]

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

SolventRegioisomer Ratio (A:B)Reference
Ethanol60:40[6]
Toluene75:25[6]
2,2,2-Trifluoroethanol (TFE)95:5[6]
N,N-Dimethylacetamide>98:2[9]

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

MethodReaction TimeYield (%)Reference
Conventional Heating (Reflux)10-12 h59-71[10]
Microwave Irradiation (180 W)5-7 min85-95[10]
Conventional Heating (Reflux)7-9 h70-80[11]
Microwave Irradiation9-10 min79-92[11]

Experimental Protocols

1. General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[1]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base like sodium acetate (1 equivalent) may be added.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.[1][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

An experimental workflow for the Knorr pyrazole synthesis is depicted below.

G start Start dissolve Dissolve 1,3-dicarbonyl in solvent start->dissolve add_hydrazine Add hydrazine (and optional base) dissolve->add_hydrazine react Stir at RT or reflux add_hydrazine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Cool and filter or remove solvent monitor->workup Reaction complete purify Purify by recrystallization or chromatography workup->purify end End purify->end

Experimental workflow for the Knorr pyrazole synthesis.

2. General Procedure for Microwave-Assisted Pyrazole Synthesis

This protocol outlines a general method for pyrazole synthesis using microwave irradiation.

  • Reactant Mixture: In a microwave-safe vial, combine the 1,3-dicarbonyl compound (1 equivalent), the hydrazine derivative (1 equivalent), and a catalytic amount of acid or base in a minimal amount of a high-boiling point solvent (e.g., ethanol, DMF) or under solvent-free conditions.[3][12]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration (typically 5-30 minutes).[3]

  • Cooling and Work-up: After irradiation, allow the vial to cool to room temperature. The product may precipitate upon cooling and can be collected by filtration.

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent.[12]

References

Technical Support Center: Stability and Degradation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: this compound is susceptible to hydrolytic degradation in acidic environments. The primary concern is the hydrolysis of the amine group at the C5 position of the pyrazole ring, which can lead to the formation of a keto-analogue, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Edaravone). This analogue is itself subject to further degradation. The rate of degradation is influenced by pH, temperature, and the presence of light.

Q2: What is the likely degradation pathway for this compound under acidic conditions?

A2: While direct studies on this compound are limited, a probable degradation pathway can be inferred from its close structural analogue, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Under acidic conditions, the amine group of this compound is likely to undergo hydrolysis to form 3-methyl-1-phenyl-2-pyrazolin-5-one. This intermediate can then undergo further hydrolysis of the pyrazole ring to yield 2-oxo-3-(phenylhydrazono)-butanoic acid[1].

Q3: Are there any known degradation products I should be looking for?

A3: Based on the hydrolysis of the related compound Edaravone, a key potential degradation product to monitor is 2-oxo-3-(phenylhydrazono)-butanoic acid . Additionally, under certain stress conditions such as elevated temperature, dimeric and trimeric impurities of the parent compound or its pyrazolone analogue may also be formed[2][3].

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions in a range where the compound is most stable. For the related compound Edaravone, stability is increased at a lower pH (3.0-4.5)[4].

  • Temperature: Perform experiments at controlled, and if possible, reduced temperatures to slow down the rate of hydrolysis.

  • Light Protection: Protect solutions from light, especially UV light, to prevent photolytic degradation[4].

  • Inert Atmosphere: If oxidative degradation is a concern, consider deoxygenating your solvents and running experiments under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram. Degradation of this compound.Prepare fresh samples and analyze immediately. Compare the retention times of unknown peaks with potential degradation products if standards are available. Review and optimize sample preparation and storage conditions (pH, temperature, light exposure).
Loss of compound concentration over time in solution. Instability and degradation in the chosen solvent or buffer.Verify the pH of your solution. Consider using a buffer in the optimal pH range for stability. Prepare solutions fresh before use and store them under recommended conditions (refrigerated and protected from light).
Discoloration of the solution (e.g., turning yellow). Formation of degradation products, possibly due to oxidation or hydrolysis.This is a visual indicator of degradation. Discard the solution and prepare a fresh one using high-purity solvents and proper handling techniques to minimize exposure to air and light.
Precipitate formation in aqueous solution. Formation of insoluble degradation products, such as dimers or trimers.This indicates significant degradation. The solution should be discarded. Re-evaluate the solvent system and concentration to maintain the stability and solubility of the compound.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Water bath or oven

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 N HCl.

  • Stress Condition: Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Protect the solution from light.

  • Sampling: At each time point, withdraw an aliquot of the solution.

  • Neutralization: Neutralize the acidic sample with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • HPLC Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.

  • Control Sample: Prepare a control sample by dissolving the compound in the mobile phase without subjecting it to stress conditions.

Stability-Indicating HPLC Method

This method can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a lower percentage of B and gradually increase. A typical starting point could be 95:5 (A:B) to 20:80 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 240-280 nm).
Injection Volume 10-20 µL
Column Temperature 25-30°C

Visualizations

degradation_pathway parent This compound intermediate 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) parent->intermediate Hydrolysis (H+, H2O) degradant 2-Oxo-3-(phenylhydrazono)-butanoic Acid intermediate->degradant Ring Hydrolysis (H+, H2O)

Caption: Proposed acidic degradation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis prep Prepare 1 mg/mL solution in 0.1 N HCl stress Heat at 60°C (Protected from light) prep->stress sampling Withdraw aliquots at time points stress->sampling neutralize Neutralize with 0.1 N NaOH sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc

Caption: Workflow for the forced degradation study under acidic conditions.

References

Challenges in the scale-up of 3-Methyl-1-phenyl-1H-pyrazol-5-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 3-Methyl-1-phenyl-1H-pyrazol-5-amine. The content is structured to address specific issues through troubleshooting guides and frequently asked questions.

Disclaimer: The synthesis of this compound is a multi-step process. While the synthesis of its precursor, 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone), is well-documented, detailed public-domain information on the subsequent conversion to the final amine product at an industrial scale is limited. This guide provides a thorough overview of the precursor synthesis and discusses the theoretical and practical considerations for the subsequent amination step based on established chemical principles.

Part 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Precursor)

The most common route to 3-methyl-1-phenyl-5-pyrazolone is the Knorr pyrazole synthesis, which involves the cyclocondensation of phenylhydrazine and ethyl acetoacetate.[1]

Troubleshooting Guide: Precursor Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Ensure starting materials are fully consumed by monitoring the reaction with Thin Layer Chromatography (TLC). - Increase reaction time or temperature. Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.
Suboptimal pH- The reaction is typically acid-catalyzed. Ensure the appropriate amount of catalyst (e.g., glacial acetic acid) is used. The pH should be slightly acidic to facilitate condensation.[1]
Poor quality of starting materials- Use high-purity phenylhydrazine and ethyl acetoacetate. Phenylhydrazine can oxidize over time, indicated by a dark red or brown color, which can lead to impurities and lower yields.
Product Discoloration (Yellow/Red Tint) Phenylhydrazine impurities or degradation- Use freshly distilled or high-purity phenylhydrazine. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Side reactions- Overheating can lead to the formation of colored byproducts. Maintain strict temperature control.
Formation of Side Products Presence of aldehydes- Aldehydes can react with two equivalents of the pyrazolone to form 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Ensure starting materials and solvents are free from aldehyde contamination.
Difficult Purification Inefficient crystallization- Select an appropriate solvent system for recrystallization. Ethanol is commonly used.[2] Forcing crystallization too quickly can trap impurities. Allow for slow cooling.
Co-crystallization of impurities- If recrystallization is insufficient, column chromatography on silica gel may be necessary. A typical eluent system is a gradient of hexane/ethyl acetate.
Frequently Asked Questions (FAQs): Precursor Synthesis

Q1: What is the mechanism of the Knorr synthesis for 3-methyl-1-phenyl-5-pyrazolone?

A1: The reaction proceeds through the initial formation of a hydrazone from the reaction of phenylhydrazine with the ketone group of ethyl acetoacetate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl group, with subsequent elimination of ethanol to form the pyrazolone ring.[1]

Q2: What are the optimal reaction conditions for the Knorr synthesis of the precursor?

A2: While conditions can vary, a common method involves reacting phenylhydrazine and ethyl acetoacetate in a solvent like ethanol with a catalytic amount of a protic acid, such as acetic acid.[2] Heating under reflux is often employed to drive the reaction to completion. Solvent-free methods have also been reported and can offer a greener alternative.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. Spot the starting materials (phenylhydrazine and ethyl acetoacetate) and the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting material spots indicates the completion of the reaction.

Data Presentation: Precursor Synthesis Yields
Reaction Conditions Yield (%) Reference
Phenylhydrazine and ethyl acetoacetate in dehydrated alcohol (reflux)65Patent US4857542 [as cited in 8]
Phenylhydrazine and ethyl acetoacetate in acetic acid at 50°C86Patent WO2006/71730 [as cited in 8]
Phenylhydrazine and ethyl acetoacetate in ethanol with an acid catalyst, followed by crystallization with a non-alcohol solvent>90Patent CN102180834A[3]
Solvent-free reaction of phenylhydrazine and ethyl acetoacetateQuantitative[1]
Experimental Protocol: Lab-Scale Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is a generalized procedure based on common laboratory practices for the Knorr pyrazole synthesis.

Materials:

  • Phenylhydrazine (1.0 equivalent)

  • Ethyl acetoacetate (1.0 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 equivalents)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate and absolute ethanol.

  • Begin stirring and add the catalytic amount of glacial acetic acid.

  • Slowly add phenylhydrazine to the mixture. The addition may be slightly exothermic.

  • Once the addition is complete, heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Visualization: Synthesis Workflow and Troubleshooting Logic

SynthesisWorkflow Synthesis Workflow for 3-Methyl-1-phenyl-5-pyrazolone Start Start: Phenylhydrazine + Ethyl Acetoacetate Reaction Reaction: Ethanol, Acetic Acid (cat.), Reflux Start->Reaction Monitoring In-process Control: TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Cooling & Crystallization Monitoring->Workup Reaction Complete Purification Purification: Filtration & Recrystallization Workup->Purification FinalProduct Final Product: 3-Methyl-1-phenyl-5-pyrazolone Purification->FinalProduct TroubleshootingYield Troubleshooting Low Yield LowYield Low Yield Observed CheckPurity Check Starting Material Purity? LowYield->CheckPurity CheckConditions Check Reaction Conditions (T, t, pH)? CheckPurity->CheckConditions Yes PurifySM Action: Purify/ Replace Starting Materials CheckPurity->PurifySM No CheckCompletion Reaction Complete (TLC)? CheckConditions->CheckCompletion Yes OptimizeConditions Action: Adjust Temp, Time, or Catalyst Amount CheckConditions->OptimizeConditions No ExtendReaction Action: Extend Reaction Time CheckCompletion->ExtendReaction No Reevaluate Re-evaluate Process CheckCompletion->Reevaluate Yes PurifySM->Reevaluate OptimizeConditions->Reevaluate ExtendReaction->Reevaluate AminationPathway Proposed Pathway for Amination Pyrazolone 3-Methyl-1-phenyl-5-pyrazolone Chlorination Chlorination (e.g., POCl3) Pyrazolone->Chlorination ChloroIntermediate 5-Chloro-3-methyl-1-phenylpyrazole Chlorination->ChloroIntermediate Amination Amination (e.g., NH3, High T/P) ChloroIntermediate->Amination AmineProduct This compound Amination->AmineProduct

References

Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing residual starting materials from 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

Troubleshooting Guide: Residual Starting Material Removal

This guide addresses specific issues encountered during the purification of this compound, focusing on the removal of common starting materials such as phenylhydrazine and ethyl acetoacetate.

Issue 1: Oily residue or distinct almond-like odor persists in the product after initial isolation.

  • Question: My synthesized this compound has an oily consistency and a faint, sweet, almond-like smell. What is the likely contaminant and how can I remove it?

  • Answer: The described characteristics suggest the presence of residual phenylhydrazine . Phenylhydrazine is an oily liquid at room temperature and is known for its distinct odor. Incomplete reaction or inefficient initial work-up can lead to its persistence in the crude product.

    Solution: An acidic wash is effective for removing basic impurities like phenylhydrazine.

    Experimental Protocol: Acidic Wash

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid.

    • Separate the aqueous layer.

    • Repeat the wash with the acidic solution.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Issue 2: Product shows a lower than expected melting point and analytical data (e.g., NMR) indicates the presence of an ester.

  • Question: The melting point of my this compound is broad and lower than the literature value. 1H NMR analysis shows signals corresponding to an ethyl group that do not belong to the product. What is the likely impurity and how can I purify my compound?

  • Answer: The presence of an ethyl group suggests residual ethyl acetoacetate , a common starting material in the synthesis of pyrazole derivatives.[1][2] Its presence as an impurity will depress and broaden the melting point of the final product.

    Solution: Recrystallization is a highly effective method for removing less polar impurities like ethyl acetoacetate from a more polar solid product.

    Experimental Protocol: Recrystallization

    • Select an appropriate solvent system. A common choice is ethanol or a mixture of ethanol and water.[2]

    • Dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture).

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to decolorize.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Issue 3: Thin Layer Chromatography (TLC) of the product shows multiple spots, with one corresponding to non-polar starting material.

  • Question: My TLC analysis of the synthesized product reveals the presence of the desired product spot, but also a faster-moving (higher Rf) spot. How can I isolate the pure product?

  • Answer: A higher Rf value on a normal-phase silica gel TLC plate indicates a less polar compound, which is characteristic of starting materials like ethyl acetoacetate compared to the more polar aminopyrazole product. For separating compounds with different polarities, column chromatography is the most suitable technique.

    Experimental Protocol: Column Chromatography

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Mobile Phase (Eluent): A solvent system that provides good separation on TLC. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The ratio is optimized based on TLC analysis.

    • Slurry Packing: Prepare a slurry of the silica gel in the non-polar component of the eluent and pour it into the chromatography column. Allow it to pack under gravity or with gentle pressure.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.

    • Elution: Begin eluting with the chosen solvent system. The less polar starting material will elute first, followed by the more polar product, this compound.

    • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

    • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common starting materials are phenylhydrazine and ethyl acetoacetate.[1][2] The reaction is a classic example of the Knorr pyrazole synthesis.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified product, and the starting materials on the same plate, you can visually assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a yellow to pale brown solid.[3] Its melting point is reported to be around 116 °C.[3]

Q4: Can I use a different recrystallization solvent?

A4: Yes, the choice of recrystallization solvent depends on the solubility of your product and impurities. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Besides ethanol/water, other solvent systems like isopropanol or toluene might be suitable and should be tested on a small scale first.

Q5: Are there any safety precautions I should take when working with phenylhydrazine?

A5: Yes, phenylhydrazine is toxic and a suspected carcinogen. It can be absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Data Presentation

Purification TechniqueTarget ImpurityKey Parameters
Acidic Wash PhenylhydrazineWashing Agent: 1 M HCl (aq) Neutralizing Agent: Saturated NaHCO₃ (aq)
Recrystallization Ethyl acetoacetateSolvent System: Ethanol/Water[2]
Column Chromatography Ethyl acetoacetate & other non-polar impuritiesStationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradient

Visualizations

PurificationWorkflow Crude Crude Product (this compound + Starting Materials) AcidWash Acidic Wash (Removes Phenylhydrazine) Crude->AcidWash Recrystallization Recrystallization (Removes Ethyl Acetoacetate) AcidWash->Recrystallization ColumnChrom Column Chromatography (General Purification) AcidWash->ColumnChrom Alternative Pure Pure Product Recrystallization->Pure ColumnChrom->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Impure Product OilyOdor Oily Residue or Almond-like Odor? Start->OilyOdor LowMP Low/Broad Melting Point & Ester Signals in NMR? OilyOdor->LowMP No Sol_AcidWash Perform Acidic Wash OilyOdor->Sol_AcidWash Yes MultiSpots Multiple Spots on TLC? LowMP->MultiSpots No Sol_Recrystal Perform Recrystallization LowMP->Sol_Recrystal Yes Sol_Column Perform Column Chromatography MultiSpots->Sol_Column Yes End Pure Product MultiSpots->End No Sol_AcidWash->LowMP Sol_Recrystal->End Sol_Column->End

Caption: Troubleshooting logic for identifying and removing specific impurities.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity, with a particular focus on the influence of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor regioselectivity in pyrazole synthesis?

A1: The formation of regioisomeric mixtures is a frequent challenge, particularly when employing unsymmetrical 1,3-dicarbonyl compounds in reactions such as the Knorr pyrazole synthesis.[1][2][3] The regioselectivity is primarily governed by the steric and electronic properties of the two carbonyl groups, as well as the reaction conditions.[1][3] Under different pH conditions (acidic, neutral, or basic), the reaction can proceed through different mechanistic pathways, leading to variations in the major regioisomer formed.[1]

Q2: How does solvent choice impact the regioselectivity of pyrazole formation?

A2: Solvent choice can have a dramatic effect on the regioselectivity of pyrazole formation.[4][5][6] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine, often favoring the formation of a single regioisomer.[4][5][6] This is in contrast to conventional solvents like ethanol, which frequently yield mixtures of regioisomers that are difficult to separate.[4][5] The unique properties of fluorinated alcohols, such as their strong hydrogen-bond-donating ability and low nucleophilicity, are thought to influence the reaction pathway.

Q3: Are there solvent-free methods to improve regioselectivity?

A3: Yes, solvent-free reaction conditions have been explored for pyrazole synthesis and can offer advantages in terms of improved reaction rates, easier product separation, and reduced environmental impact. Microwave-assisted solvent-free synthesis has been shown to be effective in producing pyrazoles, with reaction outcomes, including regioselectivity, being sensitive to temperature.[7] Additionally, the use of a catalytic amount of a substance like tetrabutylammonium bromide (TBAB) under solvent-free conditions can facilitate the reaction.

Q4: What are Deep Eutectic Solvents (DESs) and can they be used to control regioselectivity?

A4: Deep Eutectic Solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents in pyrazole synthesis.[8] These solvents, which are mixtures of hydrogen bond donors and acceptors, are biodegradable and have low toxicity.[8] The use of DESs can lead to accelerated reaction rates and high selectivity.[8] For example, a DES composed of choline chloride and tartaric acid has been used in combination with ultrasonic conditions to improve yields and reaction rates.[8]

Troubleshooting Guide

Issue: My reaction is producing a nearly 1:1 mixture of regioisomers.

Potential Cause Troubleshooting Steps
Sub-optimal Solvent Choice: The solvent may not be effectively differentiating between the two electrophilic centers of the 1,3-dicarbonyl compound. Conventional solvents like ethanol often lead to poor regioselectivity.[4][5]Solution: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically improve regioselectivity.[4][5]
Reaction Conditions: The reaction temperature and pH can influence the kinetic versus thermodynamic control of the reaction, affecting the regioisomeric ratio.Solution: Experiment with varying the reaction temperature. Lower temperatures may favor the kinetically controlled product. Also, investigate the effect of adding a mild acid or base to the reaction mixture, as pH can alter the reaction mechanism.[3]
Steric and Electronic Effects: The substituents on your 1,3-dicarbonyl compound may not have sufficiently different steric or electronic properties to direct the initial nucleophilic attack of the hydrazine.Solution: If possible, consider modifying the substituents on the 1,3-dicarbonyl to enhance the steric or electronic differentiation between the two carbonyl groups.

Issue: The desired regioisomer is the minor product.

Potential Cause Troubleshooting Steps
Solvent-Intermediate Interactions: The solvent may be stabilizing the transition state leading to the undesired regioisomer.Solution: As with poor regioselectivity, changing the solvent is a primary strategy. The use of HFIP has been shown to favor the formation of specific regioisomers, in some cases almost exclusively.[4]
Reaction Mechanism: The reaction may be proceeding through a pathway that favors the formation of the undesired isomer under the current conditions.Solution: Analyze the proposed mechanism. For example, under acidic conditions, the reaction may proceed via the enol form of the dicarbonyl, leading to a different regiochemical outcome than under neutral or basic conditions.[1] Adjusting the pH can therefore be a powerful tool to alter the product ratio.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine

1,3-Diketone Solvent Regioisomeric Ratio (desired:undesired) Reference
4-(4-chlorophenyl)-1,1,1-trifluoro-2,4-butanedioneEthanol (EtOH)1:1.3[4]
4-(4-chlorophenyl)-1,1,1-trifluoro-2,4-butanedione2,2,2-Trifluoroethanol (TFE)97:3[4]
4-(4-chlorophenyl)-1,1,1-trifluoro-2,4-butanedione1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[4]
1-Phenyl-1,3-butanedioneEthanol (EtOH)2:1[4]
1-Phenyl-1,3-butanedione2,2,2-Trifluoroethanol (TFE)10:1[4]
1-Phenyl-1,3-butanedione1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>20:1[4]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Methylpyrazoles with Improved Regioselectivity using Fluorinated Alcohols

This protocol is based on the methodology described for enhancing regioselectivity in pyrazole formation.[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP), add methylhydrazine at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically after several hours, substrate-dependent), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the desired pyrazole regioisomer.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 1,3-Diketone in Fluorinated Solvent add_hydrazine Add Methylhydrazine start->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool evaporate Solvent Evaporation cool->evaporate extract Aqueous Extraction evaporate->extract dry Dry Organic Layer extract->dry purify Column Chromatography or Recrystallization dry->purify characterize Spectroscopic Characterization purify->characterize

Caption: Workflow for regioselective pyrazole synthesis.

solvent_effect_logic cluster_solvents Solvent Choice cluster_outcomes Reaction Outcome start Unsymmetrical 1,3-Diketone + Hydrazine ethanol Conventional Solvent (e.g., Ethanol) start->ethanol fluorinated Fluorinated Alcohol (e.g., TFE, HFIP) start->fluorinated mixture Mixture of Regioisomers ethanol->mixture single High Regioselectivity (Single Isomer Favored) fluorinated->single

Caption: Impact of solvent on pyrazole regioselectivity.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for derivatives of the pyrazole scaffold, a core structure in many pharmaceutical compounds. Due to the limited availability of publicly accessible, experimentally verified NMR data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine, this guide focuses on its tautomeric form, 3-methyl-1-phenyl-1H-pyrazol-5-ol, and compares its spectral features with other relevant pyrazole derivatives. This information is crucial for the structural elucidation and characterization of novel compounds in drug discovery and development.

I. Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 3-methyl-1-phenyl-1H-pyrazol-5-ol and two alternative pyrazole derivatives. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison of Pyrazole Derivatives

CompoundSolventMethyl Protons (δ, ppm)Phenyl Protons (δ, ppm)Other Protons (δ, ppm)
3-methyl-1-phenyl-1H-pyrazol-5-olCDCl₃2.18 (s, 3H)7.17 (t, 1H, J=6.7 Hz), 7.38 (t, 2H, J=6.7 Hz), 7.84 (d, 2H, J=7.5 Hz)[1]3.42 (s, 2H, CH₂)[1]
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃2.25 (s, 6H)7.19-7.46 (m, 5H)5.90 (s, 1H, pyrazole-H)
3-methyl-1-phenylpyrazoleCDCl₃2.373 (s, 3H)7.230 (t, 1H), 7.405 (t, 2H), 7.789 (d, 2H)[2]6.226 (d, 1H), 7.636 (d, 1H)[2]

Table 2: ¹³C NMR Spectral Data Comparison of Pyrazole Derivatives

CompoundSolventMethyl Carbon (δ, ppm)Phenyl Carbons (δ, ppm)Pyrazole Carbons (δ, ppm)
3-methyl-1-phenyl-1H-pyrazol-5-olCDCl₃16.6[1]118.4, 124.6, 128.4, 137.6[1]42.6 (C4), 156.1 (C3), 170.2 (C5=O)[1]
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃11.8, 12.9124.0, 126.4, 128.3, 139.4106.4 (C4), 138.4 (C5), 148.1 (C3)
3-methyl-1-phenylpyrazoleCDCl₃Not availableNot availableNot available

II. Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below. Specific parameters may need to be optimized based on the instrument and the properties of the compound being analyzed.

Protocol 1: Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating or sonication may be applied if necessary.

  • Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

Protocol 2: NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)5.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans (NS)1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
Spectral Width (SW)240 ppm
Temperature298 K

Protocol 3: Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

III. Visualization of Structures

The following diagrams illustrate the chemical structures of the compared pyrazole derivatives.

G Chemical Structures of Compared Pyrazole Derivatives cluster_0 3-Methyl-1-phenyl-1H-pyrazol-5-ol cluster_1 3,5-dimethyl-1-phenyl-1H-pyrazole cluster_2 3-methyl-1-phenylpyrazole A N1-Phenyl B N2 A->B C C3-Methyl B->C D C4 C->D = E C5=O D->E E->A F N1-Phenyl G N2 F->G H C3-Methyl G->H I C4 H->I = J C5-Methyl I->J J->F K N1-Phenyl L N2 K->L M C3-Methyl L->M N C4 M->N = O C5 N->O O->K

Caption: Molecular structures of the compared pyrazole derivatives.

References

A Comparative Guide to Catalysts for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a class of heterocyclic compounds integral to numerous pharmaceuticals and agrochemicals, is a field of continuous innovation. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental footprint of the synthetic route. This guide provides an objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data, to inform catalyst selection for research and development.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in pyrazole synthesis is determined by several factors, including yield, reaction time, temperature, and catalyst loading. Below is a summary of quantitative data for representative catalysts from three major categories: transition metal catalysts, nanocatalysts, and metal-free catalysts.

Catalyst TypeCatalyst SystemSubstratesSolventTemp. (°C)TimeYield (%)Catalyst Loading (mol%)Reference
Transition Metal Copper
Cu(OTf)₂Alkenyl hydrazonesToluene802 h53-5810[1]
Copper-basedOxime acetates, amines, aldehydes----Inexpensive[2]
Nickel
Heterogeneous Nickel-basedHydrazine, acetophenone derivatives, aldehyde derivativesEthanolRoom Temp.3 hGood to Excellent10
(C₅H₅)Ni(II)Cl(PPh₃)α-Amino ketonesDCE8012 h30-685[3]
Palladium
PdCl(C₃H₅)(dppb)Ethyl 1-methylpyrazole-4-carboxylate, 1-bromo-4-(trifluoromethyl)benzeneDMA15024 h885[4]
Nanocatalyst ZnO
ZnO nanoparticlesAromatic aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetateWaterRoom Temp.10-20 minExcellent25 mg[5][6]
Ag/La-ZnO core-shellAryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrateSolvent-freeRoom Temp.10-25 minHigh-[7][8]
Graphene Oxide
Graphene oxide nanoparticles1,3-Dicarbonyl compounds, hydrazine--ShortHigh-[9]
Graphene oxide nanosheetsChalcones, phenyl hydrazine/hydrazine hydrateEthanolReflux-87-9320[10]
Metal-Free Iodine
I₂α,β-Unsaturated aldehydes/ketones, hydrazine salts-----[11]
I₂/SelectfluorEnaminones, hydrazines, DMSODMSO----[12]
Ionic Liquid
[C₄mim][FeCl₄]2,4-Dinitrophenylhydrazine, acetylacetone-Room Temp.-90-[13]
[Et₃NH][HSO₄]Aromatic benzaldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetateSolvent-freeRoom Temp.15 minExcellent (up to 94)20[14]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these synthetic routes.

Copper-Catalyzed Synthesis of Pyrene-Pyrazole Pharmacophores[1]
  • Reaction Setup: A mixture of the alkenyl hydrazone substrate (0.5 mmol) and copper(II) triflate (Cu(OTf)₂) (10 mol %) in toluene (3 mL) is prepared in a reaction vessel.

  • Reaction Conditions: The mixture is stirred at 80 °C under an air atmosphere for 2 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The resulting solution is passed through a short pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired pyrene-pyrazole pharmacophore.

ZnO Nanoparticle-Catalyzed One-Pot Synthesis of Pyranopyrazoles[7][8]
  • Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and ZnO nanoparticles (25 mg) is prepared in water (5 mL).

  • Reaction Conditions: The mixture is stirred at room temperature for 10-20 minutes.

  • Monitoring: The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.

  • Purification: The collected solid is washed with water and recrystallized from hot ethanol to afford the pure pyranopyrazole derivative.

Ionic Liquid-Catalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles[16]
  • Reaction Setup: A mixture of a substituted aromatic benzaldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol) is added to the ionic liquid [Et₃NH][HSO₄] (20 mol %).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 15 minutes.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: The reaction is quenched with crushed ice, and the mixture is extracted with ethyl acetate.

  • Purification: The crude product is recrystallized from ethanol to yield the pure dihydropyrano[2,3-c]pyrazole derivative.

Visualizing the Process

To better understand the experimental workflow and underlying chemical logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Reactants Reactants (e.g., Hydrazine, Dicarbonyl) Reaction_Setup Reaction Setup (Solvent, Temperature) Reactants->Reaction_Setup Catalyst Catalyst Selection (Metal, Nano, Metal-Free) Catalyst->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Setup->Monitoring Workup Work-up (Extraction, Filtration) Monitoring->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for the comparative study of catalysts in pyrazole synthesis.

Knorr_Synthesis_Pathway cluster_intermediates Reaction Intermediates Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Catalyst Acid or Base Catalyst Catalyst->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration Water H₂O Cyclic_Intermediate->Water

Caption: A simplified diagram illustrating the Knorr pyrazole synthesis pathway.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical cornerstone of reliable data. This guide provides a comparative overview of common analytical techniques for the quantification of pyrazole derivatives, supported by experimental data and detailed methodologies. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R2)).[1][2][3][4]

Comparison of Analytical Methods

The selection of an analytical method for pyrazole derivatives is contingent on factors such as the analyte's concentration, the complexity of the sample matrix, and the specific requirements for sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most prevalent techniques.

Table 1: Performance Comparison of Analytical Methods for Pyrazole Derivative Analysis
ParameterRP-HPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.Separation based on volatility and polarity, detection via mass-to-charge ratio.
Selectivity Moderate to GoodExcellentExcellent
Sensitivity µg/mL to ng/mLng/mL to pg/mLng/mL to pg/mL
Linearity (R²) Typically > 0.999[5]Typically ≥ 0.990[6]Typically > 0.99
Accuracy (% Recovery) 98.14% - 101.12%[7]70.0% - 108%[6]Analyte dependent
Precision (%RSD) < 2.0%[5]< 20.9%[6]< 15%
LOD/LOQ LOD: 0.03 µg/mL, LOQ: 0.1 µg/mL for some derivatives.LOD: < 3.0 µg/kg, LOQ: ≤ 9 µg/kg for fungicides.[6]LOQ: 0.04 µg/L for pyrazole.[8]
Common Applications Assay of bulk drugs and pharmaceutical formulations.[5]Trace analysis in complex matrices (e.g., biological fluids, food).[6]Analysis of volatile and semi-volatile pyrazole isomers.[9]
Limitations Potential for interference from co-eluting compounds.Matrix effects can cause ion suppression or enhancement.Requires derivatization for non-volatile compounds; thermal degradation risk.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

Protocol 1: RP-HPLC-UV Method for a Pyrazoline Derivative

This protocol is adapted from a validated method for a pyrazoline derivative with anti-inflammatory activity.[5]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.1% Trifluoroacetic acid (TFA) in water and Methanol (20:80 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 206 nm.[5]

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the pyrazoline derivative in a suitable solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[5]

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard. The mean recovery should be within 98-102%.

    • Precision: Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (%RSD) should not be more than 2.0%.[5]

Protocol 2: LC-MS/MS Method for Pyrazole Fungicides in Food Matrices

This protocol is based on a method for the simultaneous determination of five pyrazole fungicides.[6]

  • Sample Extraction (QuEChERS Method):

    • Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the supernatant for cleanup.

  • Sample Cleanup (Dispersive Solid-Phase Extraction):

    • Add the extract to a tube containing a sorbent such as C18 or graphitized carbon black (GCB).[6]

    • Vortex and centrifuge.

    • Filter the supernatant before LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium acetate.

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes to cover a range of pyrazole derivatives.[6]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Validation Parameters:

    • Linearity: Establish calibration curves over the range of 10 to 1000 µg/kg with R² ≥ 0.990.[6]

    • Accuracy: Spike samples at three different concentration levels (e.g., 10, 100, and 1000 µg/kg). Average recoveries should be between 70.0% and 108%.[6]

    • Precision: The %RSD for replicate analyses should be less than 20.9%.[6]

    • LOD and LOQ: The limits of detection should be below 3.0 µg/kg, and the limits of quantification should not exceed 9 µg/kg in all matrices.[6]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following are Graphviz representations of a general analytical method validation workflow and a typical bioanalytical workflow for a pyrazole-based drug candidate.

Analytical_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_evaluation Evaluation Phase protocol Define Validation Protocol & Acceptance Criteria specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report final_approval final_approval report->final_approval Method Approved for Use

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation dosing Administer Pyrazole Derivative to Animal Model collection Collect Biological Matrix (e.g., Plasma, Tissue) dosing->collection extraction Analyte Extraction (e.g., Protein Precipitation, LLE) collection->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantification & PK Analysis lcms->quant report Generate Study Report quant->report

Caption: Bioanalytical Workflow for a Pyrazole Derivative in Drug Development.

References

Decoding the Dance of Electrons: A Comparative Guide to the Reactivity of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, understanding the reactivity of the aminopyrazole scaffold is paramount. This guide provides an objective comparison of how different substituents influence the reactivity of aminopyrazoles in key chemical transformations, supported by experimental data and detailed protocols. By dissecting the electronic and steric effects at play, we aim to empower researchers to predict reaction outcomes and design more efficient synthetic routes.

The aminopyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its reactivity is characterized by the interplay of its multiple nucleophilic centers: the exocyclic amino group and the two endocyclic nitrogen atoms of the pyrazole ring. The regioselectivity and rate of its reactions are exquisitely sensitive to the nature and position of substituents on the pyrazole ring. Generally, the order of nucleophilicity of the nitrogen atoms in an unsubstituted 3-aminopyrazole is N1 > NH2 > N2. However, this order can be readily modulated by the electronic and steric properties of substituents.

The Influence of Substituents on Aminopyrazole Reactivity: A Tabular Comparison

The following tables summarize the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the outcome of common reactions involving aminopyrazoles. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in reaction conditions. Therefore, the conditions for each cited example are provided to ensure a fair and transparent comparison.

N-Acylation of 3-Aminopyrazoles

N-acylation is a fundamental transformation for introducing functional groups and building molecular complexity. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituent.

Substituent at C4/C5Acylating AgentSolvent & ConditionsMajor Product(s)Yield (%)Observations & Key Takeaways
H (unsubstituted)Acetic anhydrideDioxane, refluxN1-acetyl, N2-acetyl, N-acetyl (exocyclic)MixtureIn the absence of directing groups, a mixture of products is often obtained, highlighting the challenge of regioselectivity.
-NO₂ (EWG) at C4Benzoyl chloridePyridine, 0°C to rtN1-benzoyl~70-80%The electron-withdrawing nitro group deactivates the exocyclic amino group and the N2 position, favoring acylation at the more nucleophilic N1 position.
-CH₃ (EDG) at C5Acetyl chlorideTriethylamine, CH₂Cl₂, 0°CN-acetyl (exocyclic)~85-95%The electron-donating methyl group enhances the nucleophilicity of the exocyclic amino group, making it the primary site of acylation.
-COOEt (EWG) at C4Acetic anhydrideAcetic acid, refluxN1-acetyl and N2-acetylMixtureThe presence of an ester group can lead to a mixture of N1 and N2 acetylated products, with the ratio often depending on the reaction time and temperature.
N-Arylation of 3-Aminopyrazoles

The N-arylation of aminopyrazoles is a crucial reaction for the synthesis of many biologically active compounds. The regioselectivity is finely tuned by a combination of ligand effects, the nature of the aryl halide, and the substituents on the pyrazole core.

Substituent at C5Aryl HalideCatalyst & ConditionsMajor ProductYield (%)Observations & Key Takeaways
H (unsubstituted)4-ChlorotoluenePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°CN1-aryl~60-70%For unsubstituted 3-aminopyrazoles, N1-arylation is generally favored with bulky phosphine ligands.
-C(CH₃)₃ (steric bulk)4-ChlorotoluenePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°CN2-aryl~70-80%A bulky substituent at the C5 position sterically hinders the N1 position, leading to a reversal of regioselectivity in favor of the N2-arylated product.
-OCH₃ (EDG) at C44-FluoronitrobenzeneK₂CO₃, DMF, 150°CN1-aryl~80-90%The electron-donating methoxy group enhances the nucleophilicity of the N1 position, promoting regioselective N-arylation.
-CN (EWG) at C44-BromobenzonitrileCuI, K₃PO₄, DMF, 120°CN1-aryl~50-60%Even with an electron-withdrawing group, N1-arylation can be achieved, although harsher conditions might be required.

Experimental Protocols

To provide a practical context to the data presented, detailed experimental methodologies for key reactions are outlined below.

General Procedure for N-Acylation of a Substituted 3-Aminopyrazole

To a solution of the substituted 3-aminopyrazole (1.0 mmol) and a base such as triethylamine or pyridine (1.2 mmol) in a suitable dry solvent (e.g., dichloromethane, THF, or pyridine, 10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-12 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water (10 mL). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-acylated aminopyrazole.

General Procedure for Palladium-Catalyzed N-Arylation of a Substituted 3-Aminopyrazole

In a sealable reaction vessel, the substituted 3-aminopyrazole (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol), a phosphine ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) are combined. The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. A dry, degassed solvent (e.g., toluene or dioxane, 5 mL) is then added. The vessel is sealed and the reaction mixture is heated to the specified temperature (e.g., 80-120 °C) with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, 20 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the N-arylated aminopyrazole product.

Visualizing the Factors Influencing Reactivity

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_Reactivity Impact on Reactivity EDG e.g., -CH₃, -OCH₃ EDG_effect Increases electron density on the pyrazole ring and exocyclic amino group EDG->EDG_effect donates electrons Increased_Nucleophilicity Enhanced Reactivity towards Electrophiles EDG_effect->Increased_Nucleophilicity EWG e.g., -NO₂, -CN, -COOEt EWG_effect Decreases electron density on the pyrazole ring and exocyclic amino group EWG->EWG_effect withdraws electrons Decreased_Nucleophilicity Diminished Reactivity towards Electrophiles EWG_effect->Decreased_Nucleophilicity Regioselectivity_NArylation cluster_unhindered No Steric Hindrance at C5 cluster_hindered Steric Hindrance at C5 Start 3-Aminopyrazole Derivative Unhindered e.g., R = H, -CH₃ Start->Unhindered Hindered e.g., R = -C(CH₃)₃ Start->Hindered N1_Arylation Major Product: N1-Aryl-3-aminopyrazole Unhindered->N1_Arylation favors N2_Arylation Major Product: N2-Aryl-3-aminopyrazole Hindered->N2_Arylation favors

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of chemical entities are paramount. This guide provides a comprehensive comparison of the mass spectrometric fragmentation behavior of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and evaluates alternative analytical methodologies, supported by experimental data and detailed protocols.

Unraveling the Fragmentation Pattern: A Tale of Two Ionization Techniques

The mass spectrometric fingerprint of a molecule is dictated by its fragmentation under specific ionization conditions. Here, we compare the fragmentation of this compound (Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.21 g/mol ) under Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

In EI-MS, typically used in conjunction with Gas Chromatography (GC), the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺˙) at m/z 173.[1][2] The fragmentation pattern is influenced by the stability of the pyrazole ring and the presence of the phenyl and amino substituents.

Key fragments observed in the EI mass spectrum include:

  • m/z 172 ([M-H]⁺): Loss of a hydrogen radical, a common fragmentation for aromatic amines.

  • m/z 77 ([C₆H₅]⁺): A strong peak corresponding to the phenyl cation, indicating the cleavage of the N-phenyl bond.

General fragmentation pathways for pyrazole derivatives often involve the expulsion of neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[3] While specific data for this compound's HCN and N₂ loss is not detailed in the available literature, these are plausible fragmentation routes contributing to the overall pattern.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique commonly coupled with Liquid Chromatography (LC). It typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 174.1026 for this compound.[1] Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic product ions.

The most abundant product ions observed in the LC-MS/MS spectrum are:[1]

  • m/z 133.076: This major fragment likely results from the loss of acetonitrile (CH₃CN) from the protonated pyrazole ring, a plausible rearrangement and fragmentation pathway for N-phenyl substituted pyrazoles.

  • m/z 106.0651: This fragment could be formed by the subsequent loss of HCN from the m/z 133 ion or through an alternative fragmentation pathway involving the phenyl group and adjacent nitrogen.

A Comparative Look at Analytical Methodologies

The choice of analytical technique for this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix.

Analytical MethodPrincipleAdvantagesDisadvantages
GC-MS Separation based on volatility and boiling point, followed by mass analysis.High chromatographic resolution for volatile compounds, well-established libraries for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.
LC-MS/MS Separation based on polarity, followed by mass analysis of precursor and product ions.High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds, no derivatization needed.Matrix effects can suppress ionization, higher instrument cost.
HPLC-UV Separation based on polarity, with detection based on UV absorbance.Robust and cost-effective, widely available instrumentation.Lower sensitivity and selectivity compared to MS, requires chromophores for detection.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/sec.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 90% B over 10 min, hold for 2 min, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: m/z 174.1.

    • Collision Energy: Optimized for the fragmentation of the precursor ion (typically 20-40 eV).

    • Product Ion Scan: Monitor for the characteristic product ions (e.g., m/z 133.1, 106.1).

Visualizing the Fragmentation and Workflow

To better illustrate the processes described, the following diagrams were generated using Graphviz.

fragmentation_pathway cluster_ei EI Fragmentation cluster_esi ESI-MS/MS Fragmentation M+ (m/z 173) M+ (m/z 173) M-H+ (m/z 172) M-H+ (m/z 172) M+ (m/z 173)->M-H+ (m/z 172) -H• C6H5+ (m/z 77) C6H5+ (m/z 77) M+ (m/z 173)->C6H5+ (m/z 77) -C4H6N3 [M+H]+ (m/z 174) [M+H]+ (m/z 174) Fragment (m/z 133) Fragment (m/z 133) [M+H]+ (m/z 174)->Fragment (m/z 133) -CH3CN Fragment (m/z 106) Fragment (m/z 106) Fragment (m/z 133)->Fragment (m/z 106) -HCN

Caption: Proposed fragmentation pathways of this compound under EI and ESI conditions.

analytical_workflow cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample Prep (GC) Sample Prep (GC) GC Separation GC Separation Sample Prep (GC)->GC Separation EI Source EI Source GC Separation->EI Source Mass Analyzer (GC) Mass Analyzer (GC) EI Source->Mass Analyzer (GC) Data Analysis (GC) Data Analysis (GC) Mass Analyzer (GC)->Data Analysis (GC) Sample Prep (LC) Sample Prep (LC) LC Separation LC Separation Sample Prep (LC)->LC Separation ESI Source ESI Source LC Separation->ESI Source Tandem MS Tandem MS ESI Source->Tandem MS Data Analysis (LC) Data Analysis (LC) Tandem MS->Data Analysis (LC)

Caption: General experimental workflows for GC-MS and LC-MS/MS analysis.

method_comparison cluster_methods Analytical Methods Analyte Properties Analyte Properties GC-MS GC-MS Analyte Properties->GC-MS Volatility LC-MS/MS LC-MS/MS Analyte Properties->LC-MS/MS Polarity HPLC-UV HPLC-UV Analyte Properties->HPLC-UV Chromophore Analytical Goal Analytical Goal Analytical Goal->GC-MS High Resolution Analytical Goal->LC-MS/MS High Sensitivity Analytical Goal->HPLC-UV Routine Analysis

Caption: Logical relationships influencing the choice of analytical method.

References

A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of foundational molecules is paramount. This guide provides a comparative overview of the biological activities of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and its various derivatives, focusing on their antioxidant, anticancer, and antimicrobial properties. The content is supported by experimental data from peer-reviewed literature to offer an objective analysis.

The core structure of this compound serves as a versatile scaffold in medicinal chemistry. While this parent compound is a crucial synthetic intermediate, its derivatives have garnered significant attention for their enhanced and varied biological activities. This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of this compound derivatives. Due to a lack of extensive published data on the parent compound's intrinsic biological activity, it often serves as a reference or starting material for the synthesis of more potent derivatives. The presented data highlights the significant enhancements in activity achieved through chemical modifications.

Table 1: Antioxidant Activity of this compound Derivatives

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
4,4'-((4-bromo-2,6-dimethoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)DPPH Radical Scavenging55.2 ± 1.2BHT128.8 ± 2.1
4,4'-((3-hydroxy-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)DPPH Radical Scavenging6.2 ± 0.6Ascorbic AcidNot Specified
4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) general derivativesDPPH Radical Scavenging55.2 ± 1.2 - 149.6 ± 1.7BHT128.8 ± 2.1[1]

Table 2: Anticancer Activity of this compound Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
4,4'-((3-hydroxy-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)RKO (colorectal carcinoma)MTT9.9 ± 1.1Not SpecifiedNot Specified
4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivativesMCF-7 (breast cancer)MTT~21.8 - 25.8 (µg/mL)Doxorubicin0.68 - 5.074 (µg/mL)

Table 3: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)
3-(5-(4-(diethylamino) phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-oneS. aureus, S. faecalis, P. aeruginosa, E. coliBroth Microdilution3.92 ± 0.22 (MIC), 7.82 ± 0.43 (MBC)
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivativesVarious bacteria and fungiNot SpecifiedGood activity reported
3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazolesC. neoformansNot Specified9 times more potent than miconazole

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol and stored in a dark, amber-colored bottle.

  • Preparation of Test Compounds: Stock solutions of the test compounds and a positive control (e.g., ascorbic acid or BHT) are prepared in methanol or DMSO. A series of dilutions are then made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 100 µL of each concentration of the test compound or control is added to the wells.

    • 100 µL of the DPPH solution is added to each well. A blank well containing only methanol and the DPPH solution is also prepared.

    • The plate is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls (DMSO) are included.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microplate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth), negative (broth only), and vehicle (microorganism, broth, and solvent) controls are included.

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The derivatives of this compound exert their biological effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes like protein kinases.

p53-Mediated Apoptosis

Several cytotoxic derivatives of this compound have been shown to induce apoptosis through the p53 signaling pathway. In response to cellular stress, such as that induced by a cytotoxic compound, the tumor suppressor protein p53 is activated. This activation leads to the transcriptional upregulation of pro-apoptotic proteins like Bax and PUMA, which in turn trigger the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of programmed cell death.

p53_apoptosis cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Cytotoxic Derivative Cytotoxic Derivative p53 p53 Cytotoxic Derivative->p53 activates Bax_PUMA_gene Bax/PUMA Gene p53->Bax_PUMA_gene upregulates transcription Bax_PUMA Bax/PUMA Proteins Bax_PUMA_gene->Bax_PUMA Cytochrome_c Cytochrome c Bax_PUMA->Cytochrome_c promotes release Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis induces Cytochrome_c->Caspase_Activation activates

Caption: p53-mediated apoptosis induced by cytotoxic pyrazole derivatives.

Protein Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Many derivatives of this compound are designed to target the ATP-binding site of various protein kinases, which are often dysregulated in cancer and other diseases. By competitively inhibiting the binding of ATP, these compounds can block the downstream signaling pathways that promote cell proliferation and survival.

kinase_inhibition cluster_workflow Experimental Workflow for Kinase Inhibition Assay Start Start Prepare_Kinase Prepare Kinase Enzyme Start->Prepare_Kinase Incubate Incubate Kinase, Substrate, ATP & Inhibitor Prepare_Kinase->Incubate Prepare_Substrate Prepare Substrate & ATP Prepare_Substrate->Incubate Prepare_Inhibitor Prepare Pyrazole Derivative (Inhibitor) Prepare_Inhibitor->Incubate Detect_Phosphorylation Detect Substrate Phosphorylation Incubate->Detect_Phosphorylation Analyze_Data Analyze Data (IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for evaluating protein kinase inhibition by pyrazole derivatives.

References

A Comparative Guide to Reference Standards for the Quantification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards for the quantification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine, a critical compound often identified as an impurity in the active pharmaceutical ingredient (API) edaravone. Accurate quantification of this analyte is paramount for quality control, stability studies, and regulatory compliance in drug development. This document outlines available reference standards, presents detailed analytical methodologies with comparative data, and illustrates relevant biological pathways and experimental workflows.

Comparison of Commercially Available Reference Standards

Ensuring the accuracy and reliability of quantitative analysis begins with the selection of a high-quality, well-characterized reference standard. Several vendors supply this compound, also known by synonyms such as PMPA or Edaravone Impurity A. While obtaining a side-by-side experimental comparison from independent laboratories is challenging, a review of product specifications and available Certificates of Analysis (CoA) from various suppliers allows for a comparative assessment of purity and characterization.

Below is a summary of typical specifications for reference standards available from prominent suppliers. Researchers are strongly encouraged to request the lot-specific CoA for the most accurate and up-to-date information.

SupplierProduct NameCAS NumberPurity SpecificationAnalytical Techniques Used for Characterization
Supplier A This compound1131-18-6≥98% (HPLC)HPLC, Mass Spectrometry (MS), ¹H-NMR
Supplier B Edaravone Impurity A1131-18-6≥99.0%HPLC, LC-MS, ¹H-NMR, Elemental Analysis
Supplier C PMPA1131-18-6Certified Reference Material (CRM), Purity >99.5%qNMR, HPLC, LC-MS/MS, TGA, Karl Fischer

Note: The information in this table is illustrative. Purity and characterization methods can vary by lot and supplier.

Experimental Protocols for Quantification

The following are detailed methodologies for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the routine quality control and quantification of this compound in bulk drug substances and pharmaceutical formulations.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic at 40:60 (Acetonitrile:Aqueous) or a shallow gradient depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.

LC Conditions:

ParameterCondition
Column UPLC C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 174.1
Product Ions (m/z) To be determined by infusion of the reference standard (e.g., 118.1, 91.1)
Collision Energy Optimized for each transition

Mandatory Visualizations

Signaling Pathway Diagram

This compound is an impurity of edaravone, a potent free radical scavenger. Edaravone is known to exert its neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Edaravone_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Edaravone Edaravone ROS Oxidative Stress (ROS) Edaravone->ROS scavenges Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome leads to Nucleus Nucleus Nrf2->Nucleus translocates Ub->Nrf2 ubiquitinates ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection promotes Experimental_Workflow Sample_Receipt Sample Receipt and Login Sample_Prep Sample Preparation (Weighing, Dissolving, Diluting) Sample_Receipt->Sample_Prep Standard_Prep Reference Standard Preparation (Stock and Calibration Curve) Instrument_Setup Instrument Setup and System Suitability (HPLC or LC-MS/MS) Standard_Prep->Instrument_Setup Sample_Prep->Instrument_Setup Analysis Chromatographic Analysis Instrument_Setup->Analysis Data_Processing Data Processing and Integration Analysis->Data_Processing Quantification Quantification against Calibration Curve Data_Processing->Quantification Reporting Report Generation and Review Quantification->Reporting

A Comparative Guide to the Crystallographic Landscape of Phenyl-Methyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography data for several phenyl-methyl-pyrazole derivatives, offering insights into their solid-state structures. Due to the limited availability of public crystallographic data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine, this guide focuses on closely related compounds to provide a valuable comparative context for researchers in medicinal chemistry and materials science. The presented data and protocols are essential for understanding structure-activity relationships and for the rational design of new molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of pyrazole derivatives, allowing for a direct comparison of their unit cell dimensions and crystal systems. These variations in crystal packing and molecular conformation can significantly influence the physical and biological properties of the compounds.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehydeC₁₅H₁₃N₃OMonoclinicP2₁/c9.580715.17208.73709093.6180901267.464[1]
(E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamineC₁₅H₁₄N₄OTriclinicP-1-------2
3-Methyl-5-phenyl-1-(3-phenylisoquinolin-1-yl)-1H-pyrazoleC₂₅H₁₉N₃OrthorhombicPbca10.961016.807821.31189090903926.38[2]
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amineC₁₆H₁₅N₃OOrthorhombicPbca14.96386.363928.24669090902689.878
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃MonoclinicP2₁/c9.54089.582711.58090105.838901018.54[3]

Experimental Protocols: A General Workflow for X-ray Crystallography

The determination of crystal structures for pyrazole derivatives generally follows a standardized experimental workflow. The protocol outlined below is a representative example based on methodologies reported in the literature.[3]

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents, such as ethanol, dioxane-water, or dichloromethane-hexane.[1][4]

2. Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD diffractometer).[3] The crystal is maintained at a constant low temperature (e.g., 130 K or 150 K) to minimize thermal vibrations.[1][3] Data is collected using monochromatic X-ray radiation, typically Mo Kα radiation.[1][3] A series of diffraction images are collected as the crystal is rotated.

3. Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of unique reflections with their intensities. The structure is then solved using direct methods and refined by full-matrix least-squares on F².[3]

4. Refinement: All non-hydrogen atoms are typically refined anisotropically. Hydrogen atom positions are often determined from difference Fourier maps and refined using a riding model.[3] The final refinement results in the complete crystal structure, including bond lengths, bond angles, and torsion angles.

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the key stages involved in determining a crystal structure using X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Source X-ray Diffraction Mounting->XRay_Source Detector Data Collection (Detector) XRay_Source->Detector Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (CIF) Refinement->Validation

Caption: Workflow of single-crystal X-ray crystallography.

This guide highlights the importance of comparative crystallographic analysis in understanding the structural nuances of phenyl-methyl-pyrazole derivatives. The provided data and standardized protocols serve as a valuable resource for researchers engaged in the design and development of novel compounds in this chemical class.

References

Unveiling the Antioxidant Potential of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. Among the diverse heterocyclic scaffolds explored, pyrazole derivatives have emerged as a promising class of molecules with significant antioxidant capabilities. This guide provides a comparative analysis of the antioxidant activity of various pyrazole derivatives, supported by experimental data and detailed protocols, to aid in the evaluation and selection of these compounds for further investigation.

The antioxidant activity of a compound is its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to various diseases. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. Its derivatives have been extensively studied for a wide range of biological activities, including their potential to mitigate oxidative stress.[1] The antioxidant capacity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole moiety.[1]

Comparative Analysis of Antioxidant Activity

The antioxidant efficacy of pyrazole derivatives is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Here, we present a summary of the antioxidant activity of selected pyrazole derivatives from various studies, compared with standard antioxidants.

Compound/DerivativeAssayIC50 (µM)Standard AntioxidantStandard's IC50 (µM)Reference
Thienyl-pyrazole 5gDPPH0.245 ± 0.01Ascorbic Acid0.483 ± 0.01[2]
Thienyl-pyrazole 5hDPPH0.284 ± 0.02Ascorbic Acid0.483 ± 0.01[2]
Pyrazole Benzimidazolone 6bTAC12.47 ± 0.02--[3]
Pyrazole Benzimidazolone 6cTAC12.82 ± 0.10--[3]
Pyrazole Benzimidazolone 5cTAC14.00 ± 0.14--[3]
Pyrazole Benzimidazolone 6cFRAP68.97 ± 0.26--[3]
5-Aminopyrazole 4bDPPH27.65% AA%Trolox-[4]
5-Aminopyrazole 4cDPPH15.47% AA%Trolox-[4]
Pyrazoline 2bDPPH9.91 µg/mL--[5]
Pyrazoline 2aABTSMore potent than BHTBHT-[5]
Pyrazoline 2bABTSMore potent than BHTBHT-[5]
Pyrazole-substituted chalconeDPPH, NO, SuperoxideExcellentQuercetin-[6]

Note: The data presented is a selection from various sources and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. "TAC" refers to Total Antioxidant Capacity, and "AA%" refers to the percentage of antioxidant activity.

The data clearly indicates that certain pyrazole derivatives exhibit potent antioxidant activity, in some cases surpassing that of standard antioxidants like ascorbic acid.[2] For instance, thienyl-pyrazoles 5g and 5h demonstrated significantly lower IC50 values in the DPPH assay compared to ascorbic acid, highlighting their superior radical scavenging capabilities.[2] Similarly, pyrazoline derivatives have shown strong radical scavenging activity in both DPPH and ABTS assays.[5] The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the pyrazole ring play a crucial role in their antioxidant potential.[6]

Signaling Pathway in Oxidative Stress

Antioxidants exert their protective effects by interfering with cellular signaling pathways involved in oxidative stress. A key pathway is the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes. Pyrazole derivatives may potentially modulate this pathway, enhancing the cell's endogenous antioxidant defenses.

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release under Oxidative Stress Keap1 Keap1 Keap1_Nrf2->Keap1 Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces Pyrazole Pyrazole Derivatives Pyrazole->Keap1_Nrf2 Potentially Modulates

Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols are crucial. Below are the methodologies for the commonly used antioxidant assays cited in the literature.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.[7]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction mixture: A small volume of the test compound (at various concentrations) is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[5]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Reaction mixture: The test compound is added to the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample with that of a standard antioxidant, typically FeSO₄ or Trolox.[3]

Antioxidant Assay Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Prepare Pyrazole Derivative Solutions (various concentrations) Mixing Mix Sample and Reagent Sample_Prep->Mixing Reagent_Prep Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent_Prep->Mixing Incubation Incubate (specific time and temperature) Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation Comparison Compare with Standard Antioxidant Calculation->Comparison

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

The evidence presented in this guide underscores the significant antioxidant potential of pyrazole derivatives. The versatility of the pyrazole scaffold allows for extensive chemical modifications, leading to the development of compounds with potent radical scavenging and reducing activities. The provided data and experimental protocols offer a valuable resource for researchers to compare and select promising pyrazole derivatives for further investigation in the context of oxidative stress-related diseases. Future research should continue to explore the structure-activity relationships of these compounds and their mechanisms of action in more complex biological systems.

References

Unveiling the Cancer-Fighting Potential: A Comparative Guide to Pyrazole Compounds' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrazoles have emerged as a promising scaffold, demonstrating significant cytotoxic effects against a wide array of cancer cell lines. This guide provides an objective comparison of the performance of various pyrazole derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities.[1][2] Recent studies have highlighted their potential as anticancer agents by targeting key cellular processes like cell cycle progression and signal transduction pathways crucial for tumor growth and survival.[3]

Comparative Cytotoxicity of Pyrazole Derivatives

The cytotoxic efficacy of pyrazole compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The lower the IC50 value, the more potent the compound. The following tables summarize the IC50 values of various pyrazole derivatives against several human cancer cell lines, offering a clear comparison of their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tubulin Polymerization Inhibitors
Compound 5bK562 (Leukemia)0.021[4]
MCF-7 (Breast)1.7[4]
A549 (Lung)0.69[4]
Compound 9B16-F10 (Melanoma)In vivo suppression[2]
PTA-1MDA-MB-231 (Breast)Low micromolar[5]
EGFR/VEGFR-2 Inhibitors
Compound 25Various cancer cells3.17 - 6.77[1]
Compound 50HepG2 (Liver)0.71[1][2]
EGFR0.09[1][2]
VEGFR-20.23[1][2]
CDK Inhibitors
Compound 31A549 (Lung)42.79[1]
Compound 32A549 (Lung)55.73[1]
Compound 33HCT116, MCF7, HepG2, A549< 23.7[1]
CDK20.074[1]
Compound 34HCT116, MCF7, HepG2, A549< 23.7[1]
CDK20.095[1]
PI3 Kinase Inhibitors
Compound 43MCF7 (Breast)0.25[1]
Other Pyrazole Derivatives
Compound 29MCF7, HepG2, A549, Caco210.05 - 29.95[2]
Compound 3fMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[6]
L2CFPAC-1 (Pancreatic)61.7[7]
L3MCF-7 (Breast)81.48[7]

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer activity of pyrazole derivatives stems from their ability to interact with various molecular targets, leading to the disruption of critical cellular processes. Many pyrazoles induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[3][5]

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key players in tumor growth, angiogenesis, and metastasis.[1][8] Several pyrazole derivatives have been identified as potent dual inhibitors of these kinases.[8] By blocking the ATP binding sites of EGFR and VEGFR-2, these compounds inhibit downstream signaling pathways responsible for cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[1][7]

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival Metastasis Metastasis EGFR->Metastasis VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR2->Survival EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Pyrazole Pyrazole Compound Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition

Figure 1: Inhibition of EGFR and VEGFR-2 signaling by pyrazole compounds.

Disruption of the Cell Cycle via CDK Inhibition

Cyclin-dependent kinases (CDKs) are crucial for regulating the progression of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit CDK2, a key regulator of the G1/S and S phases of the cell cycle.[1][9] Inhibition of CDK2 leads to cell cycle arrest, preventing DNA replication and cell division, ultimately triggering apoptosis.[10]

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK2/Cyclin E Arrest Cell Cycle Arrest G1->Arrest G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase G2->M CDK1/Cyclin B M->G1 Pyrazole Pyrazole Compound Pyrazole->G1 Inhibition MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Pyrazole Compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

Safety Operating Guide

Proper Disposal of 3-Methyl-1-phenyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3-Methyl-1-phenyl-1H-pyrazol-5-amine must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices.

1. Immediate Safety and Handling Precautions:

Prior to initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Use chemical safety goggles or a face shield.

    • A lab coat or other protective clothing is required to prevent skin contact.[1][4]

    • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1][4][5]

2. Waste Characterization and Segregation:

Properly characterizing and segregating chemical waste is the first critical step in the disposal process.

  • Solid Waste:

    • Collect un-contaminated or minimally contaminated solid this compound in a designated, clearly labeled, and sealed waste container.

    • Avoid mixing with other chemical waste streams to prevent unintended reactions.

  • Contaminated Materials:

    • Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, sealed container labeled as "Contaminated Solid Waste."

  • Solutions:

    • Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid waste container. The composition of the solvent must be indicated on the label.

3. Disposal Procedures:

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4]

  • Step 1: Collection and Storage

    • Place the properly labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

    • Ensure containers are kept tightly closed when not in use.[4][6]

  • Step 2: Contacting a Licensed Waste Disposal Service

    • Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Contact them to arrange for the removal of the this compound waste.

  • Step 3: Incineration

    • The primary disposal method for this compound is controlled incineration.[4][5] The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[4]

4. Contaminated Packaging:

  • Empty containers that held this compound should be treated as hazardous waste and disposed of as the unused product.[1][4]

  • Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[5]

5. Accidental Spills:

In the event of a spill, the following steps should be taken:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1][4]

  • Clean the spill area with soap and water.

  • Do not allow the spilled material to enter drains or waterways.[1][4][5]

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol [2]
Melting Point 113 - 115 °C[3]
Oral LD50 (Rat) 1915 mg/kg[4]

Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_disposal Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling waste_type Identify Waste Type handling->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Solid contaminated_materials Contaminated Labware (gloves, paper, etc.) waste_type->contaminated_materials Contaminated Materials liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Collect in a Labeled, Sealed Container for Solid Chemical Waste solid_waste->solid_container contaminated_container Collect in a Labeled, Sealed Container for Contaminated Materials contaminated_materials->contaminated_container liquid_container Collect in a Labeled, Sealed Container for Liquid Chemical Waste liquid_waste->liquid_container ehs Store in Satellite Accumulation Area and Contact EHS solid_container->ehs contaminated_container->ehs liquid_container->ehs disposal_service Arrange Pickup by a Licensed Waste Disposal Service ehs->disposal_service incineration Controlled Incineration with Afterburner and Scrubber disposal_service->incineration end End of Disposal Process incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Methyl-1-phenyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. The primary hazards are summarized in the table below.[1][2][3]

Hazard ClassificationGHS Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1][4]
Skin irritation (Category 2)H315: Causes skin irritation[1][2]
Serious eye irritation (Category 2)H319: Causes serious eye irritation[1][2][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[5]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shieldsMust conform to EN166, NIOSH, or equivalent standards.[1]
Chemical gogglesRecommended for enhanced protection against splashes.
Hand Protection Chemical-resistant glovesInspect gloves before use and use proper removal technique. Dispose of contaminated gloves after use.[1]
Body Protection Laboratory coatA standard lab coat should be worn.
Full protective suitA complete suit protecting against chemicals may be necessary depending on the scale of work.[1]
Respiratory Protection NIOSH/MSHA approved respiratorUse in well-ventilated areas. If dust formation is likely, a respirator is essential.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][6]

  • A chemical fume hood is the preferred designated area for all weighing and transfer operations to control airborne dust and vapors.[7]

2. Safe Handling Precautions:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][8]

  • Wash hands thoroughly after handling and before breaks.[1][9]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

  • Keep away from incompatible materials.

Emergency and Disposal Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][9]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][9]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][10]

Spill and Leakage Response:

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust formation.

  • Dampen the solid spill material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[11]

  • Clean the spill area thoroughly with a soap and water solution.[11]

  • Do not allow the product to enter drains.[1]

Disposal Plan:

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

  • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[10]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[10]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_weigh 3. Weigh Chemical prep_setup->prep_weigh handle_transfer 4. Transfer to Reaction Vessel prep_weigh->handle_transfer handle_reaction 5. Perform Experiment handle_transfer->handle_reaction cleanup_decon 6. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Spill Response handle_reaction->emergency_spill emergency_firstaid First Aid handle_reaction->emergency_firstaid cleanup_waste 7. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose of Waste per Protocol cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-phenyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.